4-(2-chloroethyl)acetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUACHOYCYNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219883 | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69614-95-5 | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69614-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-chloroethyl)acetophenone, a valuable intermediate in pharmaceutical and organic synthesis. This document details the synthetic protocol, purification methods, and comprehensive spectroscopic analysis of the target compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of (2-chloroethyl)benzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
Materials:
-
(2-Chloroethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Addition of Acetylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Substrate: Following the addition of acetyl chloride, add (2-chloroethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.[1][2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: Distill the crude product under reduced pressure to obtain the pure this compound.[3]
-
Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| CAS Number | 69614-95-5 |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.40 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~3.80 | Triplet | 2H | -CH₂-Cl |
| ~3.10 | Triplet | 2H | Ar-CH₂- |
| ~2.60 | Singlet | 3H | -COCH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O |
| ~145 | Aromatic C-CH₂ |
| ~136 | Aromatic C-COCH₃ |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~45 | -CH₂-Cl |
| ~39 | Ar-CH₂- |
| ~27 | -COCH₃ |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides access to the experimental IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretching (aromatic ketone) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching |
| ~1600, ~1400 | Medium-Weak | Aromatic C=C stretching |
| ~700-800 | Strong | C-Cl stretching |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization (EI) mass spectrum for this compound.[4]
| m/z | Relative Intensity | Assignment |
| 182/184 | M⁺, M⁺+2 | Molecular ion peak (presence of Chlorine isotope) |
| 167/169 | [M-CH₃]⁺ | |
| 149 | [M-CH₂Cl]⁺ | |
| 141 | [M-COCH₃]⁺ | |
| 103 | [C₇H₇O]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental and Logical Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Friedel-Crafts Acylation Mechanism
This diagram outlines the mechanism of the Friedel-Crafts acylation reaction.
References
An In-Depth Technical Guide on the Physicochemical Properties of 4-(2-Chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethyl)acetophenone is an organic compound of interest in various chemical and pharmaceutical research domains. As a substituted acetophenone, its chemical structure, characterized by an acetyl group and a 2-chloroethyl substituent on the benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method design. This technical guide provides a detailed overview of the known physicochemical properties of this compound, including experimental protocols for their determination and relevant spectral data for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [1][2][3] |
| Molecular Weight | 182.65 g/mol | [1][2][3] |
| CAS Number | 69614-95-5 | [1][2][3] |
| Boiling Point | 112 °C at 0.1 mmHg | [3] |
| Density | 1.15 g/mL | [3] |
| Refractive Index | 1.555 | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and verification of data. Below are standard experimental protocols applicable to the characterization of this compound.
Melting Point Determination
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination Under Reduced Pressure
The boiling point of this compound has been reported at a reduced pressure, which is a common technique for compounds that may decompose at their atmospheric boiling point.
Protocol:
-
A small amount of this compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired value (e.g., 0.1 mmHg).
-
The sample is heated gradually with constant stirring.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
Density Measurement
The density of liquid organic compounds can be determined using a pycnometer.
Protocol:
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the compound by the volume of the pycnometer.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility in various solvents is essential for purification and formulation.
Protocol:
-
To a series of test tubes, each containing a small, measured amount of this compound (e.g., 10 mg), a specific volume of a solvent (e.g., 1 mL) is added.
-
The solvents to be tested should include water, ethanol, methanol, acetone, and other common organic solvents.
-
The tubes are agitated at a constant temperature.
-
The solubility is observed and can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively by determining the concentration at which the solute completely dissolves.
Spectral Data and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum for this compound is available through the NIST WebBook.[2]
Experimental Protocol (General for EI-MS):
-
A small sample of this compound is introduced into the mass spectrometer's ion source.
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is also accessible via the NIST WebBook.[2]
Experimental Protocol (General for ATR-FTIR):
-
A background spectrum of the clean attenuated total reflectance (ATR) crystal is recorded.
-
A small amount of the this compound sample is placed directly on the ATR crystal.
-
The sample spectrum is recorded.
-
The spectrum reveals absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound was not found in the initial searches, a general protocol for obtaining such data is provided.
Experimental Protocol (General for ¹H and ¹³C NMR):
-
A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired, providing information on chemical shifts, signal integrations, and coupling patterns, which allows for the complete structural assignment of the molecule.
Logical Workflow for Synthesis and Characterization
The synthesis of this compound typically involves a Friedel-Crafts acylation or a related reaction. The subsequent characterization is a critical step to confirm the structure and purity of the synthesized compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided standardized experimental protocols for their determination. While core properties such as molecular formula, weight, boiling point, and density are documented, a definitive melting point and comprehensive solubility profile in various organic solvents remain to be experimentally established and reported in the literature. The provided spectral data resources and characterization protocols offer a solid foundation for researchers working with this compound. Further studies to elucidate its biological activities are warranted to explore its potential applications in drug discovery and development.
References
An In-depth Technical Guide to 4-(2-Chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethyl)acetophenone, a substituted aromatic ketone, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure, featuring a reactive chloroethyl group and a ketone functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its role in medicinal chemistry.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC nomenclature, which provides a unique and unambiguous identifier based on its chemical structure.
| Identifier | Value |
| CAS Number | 69614-95-5[1] |
| IUPAC Name | 4'-(β-Chloroethyl)acetophenone[1] |
| Synonyms | 1-(4-(2-Chloroethyl)phenyl)ethanone |
| Molecular Formula | C₁₀H₁₁ClO[1] |
| Molecular Weight | 182.65 g/mol [1] |
| Chemical Structure | ![]() |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and characterization in a laboratory setting.
| Property | Value | Source |
| Physical State | Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Mass Spectrum (EI) | Major peaks at m/z 167, 149, 131, 103, 77 | NIST[1] |
| Infrared (IR) Spectrum | Characteristic C=O stretch (~1680 cm⁻¹), C-Cl stretch | NIST[1] |
| ¹H NMR Spectrum | Expected signals for aromatic protons, acetyl protons, and chloroethyl protons | - |
| ¹³C NMR Spectrum | Expected signals for aromatic carbons, carbonyl carbon, acetyl carbon, and chloroethyl carbons | - |
Synthesis of this compound
The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of (2-chloroethyl)benzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
(2-Chloroethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add (2-chloroethyl)benzene dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Applications in Drug Development
Acetophenone derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical agents. While specific, direct evidence of this compound's use in the synthesis of blockbuster drugs like Raloxifene or Netupitant is not prominently documented in publicly available literature, its structure suggests it is a highly plausible precursor for various pharmacologically active molecules. The chloroethyl group can be readily converted to other functional groups, such as amines or ethers, through nucleophilic substitution reactions. This versatility makes it a valuable starting material for building the core structures of many drug candidates.
For instance, the 4-(2-aminoethyl)phenyl ketone substructure is found in several biologically active compounds. This compound can serve as a direct precursor to this moiety through reaction with ammonia or other primary and secondary amines.
Potential Biological Significance and Signaling Pathways
While the biological activity of this compound itself has not been extensively studied, many of its derivatives, particularly chalcones synthesized from acetophenones, exhibit a broad range of pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The underlying mechanisms of action for these derivatives often involve the modulation of various signaling pathways.
For example, chalcone derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. In the context of cancer, some acetophenone-derived compounds have been found to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis, such as the NF-κB and MAPK/ERK pathways.
It is plausible that novel compounds synthesized from this compound could be designed to target specific components of these or other disease-related signaling pathways. However, this remains an area for future research and development.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. The reactivity of its chloroethyl group provides a handle for the introduction of diverse functionalities, enabling the creation of a wide range of derivatives. While detailed biological studies on this specific compound are lacking, the known pharmacological activities of related acetophenone derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis of novel compounds from this compound and the evaluation of their biological activities is warranted to fully explore its potential in medicinal chemistry.
References
Spectroscopic Characterization of 4-(2-chloroethyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-chloroethyl)acetophenone, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. The experimental protocols provided are generalized for aromatic ketones and serve as a standard reference for obtaining such data.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | 167, 149, 139, 111, 75 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O stretch |
| ~1600, ~1400 | Medium | C=C aromatic ring |
| ~1260 | Strong | C-C(=O)-C stretch |
| ~750 | Strong | C-Cl stretch |
Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following ¹H NMR data is predicted using computational models and has not been experimentally verified.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.45 | Doublet | 2H | Aromatic (meta to C=O) |
| ~3.80 | Triplet | 2H | -CH₂-Cl |
| ~3.15 | Triplet | 2H | Ar-CH₂- |
| ~2.60 | Singlet | 3H | -C(=O)CH₃ |
Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following ¹³C NMR data is predicted using computational models and has not been experimentally verified.
| Chemical Shift (ppm) | Assignment |
| ~197.5 | C=O |
| ~144.0 | Aromatic (C-CH₂CH₂Cl) |
| ~136.0 | Aromatic (C-C=O) |
| ~129.0 | Aromatic (CH) |
| ~128.5 | Aromatic (CH) |
| ~44.5 | -CH₂-Cl |
| ~34.5 | Ar-CH₂- |
| ~26.5 | -C(=O)CH₃ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated compound enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each fragment, generating a mass spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil.
-
Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.
-
The sample is placed in the path of an infrared beam.
-
The spectrometer measures the absorption of infrared radiation at different wavenumbers as the molecules vibrate and rotate.
-
The resulting spectrum shows absorption bands corresponding to the different functional groups present in the molecule. For aromatic ketones, a strong carbonyl (C=O) stretch is typically observed around 1685-1666 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR, a radiofrequency pulse is applied to excite the hydrogen nuclei. The resulting signals are detected as the nuclei relax.
-
For ¹³C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Proton decoupling is typically used to simplify the spectrum.
-
The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum, which shows chemical shifts for each unique nucleus in the molecule.
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
solubility profile of 4-(2-chloroethyl)acetophenone in various solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-chloroethyl)acetophenone, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted solubility in various solvents based on structurally similar compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction
This compound (CAS No: 69614-95-5) is an organic compound with the molecular formula C₁₀H₁₁ClO[1]. Understanding its solubility in different solvents is crucial for its application in synthesis, purification, and formulation processes. Solubility dictates the choice of reaction media, extraction solvents, and recrystallization techniques, thereby impacting reaction yield and product purity. This guide summarizes the available solubility data for a closely related analog, 4-chloroacetophenone, to infer the likely solubility profile of this compound and provides standardized methods for its empirical determination.
Solubility Profile
Based on the data for 4-chloroacetophenone, the following solubility characteristics are expected for this compound.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Remarks |
| Water | Water (H₂O) | Very Low | The compound is largely nonpolar due to the aromatic ring and alkyl chain. 4-Chloroacetophenone has a reported water solubility of 111 mg/L at 25°C[2][3]. The addition of the chloroethyl group is expected to further decrease aqueous solubility. |
| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can interact with the carbonyl group. 4-Chloroacetophenone is known to be soluble in methanol and ethanol[4][5]. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. 4-Chloroacetophenone is soluble in acetone[4]. |
| Ethers | Diethyl Ether | Soluble | As a relatively nonpolar solvent, diethyl ether is expected to dissolve the compound well[6]. |
| Halogenated | Dichloromethane | Soluble | Chlorinated solvents are effective for a wide range of organic compounds, including those with some polarity[7]. |
| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Soluble | Solubility will depend on the specific hydrocarbon. Solubility is expected to be higher in aromatic hydrocarbons like toluene than in aliphatic ones like hexane due to potential π-π stacking interactions. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, a standardized equilibrium solubility method can be employed. This involves saturating a solvent with the compound at a specific temperature and then quantifying the dissolved amount.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, toluene)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure: Equilibrium Solubility Method
-
Preparation : Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Solvent Addition : Add a known volume (e.g., 5 mL) of the desired solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.
-
Sample Collection : Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution : Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
This general protocol can be adapted based on the specific properties of the compound and the available analytical instrumentation[8][9][10].
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized as a structured workflow, from initial preparation to final data analysis.
Caption: Workflow for determining equilibrium solubility.
This guide provides a foundational understanding of the solubility of this compound based on available data for a structural analog and outlines a robust experimental approach for its precise determination. These protocols and data are essential for the effective use of this compound in research and development.
References
- 1. 4'-(β-Chloroethyl)acetophenone [webbook.nist.gov]
- 2. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]
- 3. 4'-Chloroacetophenone | 99-91-2 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sdichem.com [sdichem.com]
- 6. quora.com [quora.com]
- 7. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. www1.udel.edu [www1.udel.edu]
stability and degradation of 4-(2-chloroethyl)acetophenone under different conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 4-(2-chloroethyl)acetophenone. Due to the limited availability of specific studies on this molecule, this document synthesizes information from analogous compounds, including acetophenone derivatives and chloro-substituted aromatics, to predict its behavior under various stress conditions. This guide is intended to assist researchers in designing stability studies, identifying potential degradants, and developing analytical methods. The content covers predicted degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, alongside detailed, generalized experimental protocols for forced degradation studies.
Introduction
This compound is a chemical intermediate whose stability is crucial for its synthesis, storage, and downstream applications. Understanding its degradation profile is essential for ensuring product quality, identifying potential impurities, and complying with regulatory requirements in relevant industries. Acetophenone derivatives are known to be susceptible to degradation through several pathways, including photodegradation, hydrolysis, and oxidation[1]. The presence of a chloroethyl group introduces additional potential degradation routes, primarily through elimination or substitution reactions.
This guide outlines the predicted stability of this compound under various conditions and provides a framework for conducting forced degradation studies to confirm these predictions experimentally.
Predicted Stability and Degradation Pathways
The stability of this compound is influenced by its two primary functional groups: the acetophenone moiety and the chloroethyl side chain. Degradation can be anticipated to occur at either or both of these sites depending on the environmental conditions.
Hydrolytic Degradation
The ketone functional group in acetophenone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than esters or amides[1]. The chloroethyl group, however, presents a more likely site for hydrolytic degradation. In aqueous basic conditions, a nucleophilic substitution of the chloride by a hydroxide ion can occur, leading to the formation of 4-(2-hydroxyethyl)acetophenone. Under aqueous acidic conditions, hydrolysis may be slower, but the presence of an electron-withdrawing acetyl group could influence the reactivity of the chloroethyl side chain.
Oxidative Degradation
The presence of oxygen, potentially accelerated by light, elevated temperatures, or metal ions, can lead to oxidative degradation[1]. The benzylic protons of the acetyl group and the ethyl chain are potential sites for oxidation. A common indicator of oxidative degradation in acetophenone derivatives is a change in color to yellow or brown due to the formation of conjugated products[1].
Photolytic Degradation
Aromatic ketones like acetophenone are known to be photosensitive. Exposure to light, particularly UV light, can induce photochemical reactions[1][2]. These reactions can involve the excitation of the ketone to a triplet state, leading to various degradation pathways, including Norrish Type I and Type II cleavages, or photosensitization reactions[2]. The specific pathway will be influenced by the wavelength of light and the solvent used[2].
Thermal Degradation
At elevated temperatures, this compound is predicted to be susceptible to degradation. A key anticipated pathway is the elimination of hydrogen chloride (HCl) from the chloroethyl side chain to form 4-vinylacetophenone. This is analogous to the pyrolysis of (2-chloroethyl)benzene, which predominantly yields styrene and HCl[3].
A summary of predicted degradation products under various stress conditions is presented in Table 1.
Table 1: Predicted Degradation Profile of this compound
| Stress Condition | Predicted Degradation Pathway | Potential Major Degradant(s) |
| Acidic Hydrolysis | Slow hydrolysis of the chloroethyl group. | 4-(2-hydroxyethyl)acetophenone |
| Basic Hydrolysis | Nucleophilic substitution of chloride. | 4-(2-hydroxyethyl)acetophenone |
| Oxidation (e.g., H₂O₂) | Oxidation of the acetyl and/or ethyl group. | 4-acetylbenzoic acid, various oxygenated derivatives. |
| Photolysis (UV/Vis light) | Photochemical reactions of the ketone. | Complex mixture of cleavage and rearrangement products. |
| Thermal (Heat) | Elimination of HCl. | 4-vinylacetophenone |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to experimentally determine the degradation pathways and to develop stability-indicating analytical methods[4][5][6]. The following are detailed, generalized protocols for subjecting this compound to various stress conditions.
General Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation Protocol
-
Acidic Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Conditions:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Oxidative Degradation Protocol
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Photolytic Degradation Protocol
-
Expose a solution of the compound (in a photostable solvent like quartz) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1].
-
Maintain a control sample in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of the solid sample and dilute the exposed solution for analysis.
Thermal Degradation Protocol
-
Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours[1].
-
Also, place a solution of the compound in a suitable solvent in the oven under the same conditions.
-
At various time points, prepare solutions of the solid sample or dilute the stored solution for analysis.
Analytical Methodology
The degradation samples should be analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) for identification of degradants[7]. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, particularly for volatile degradation products[8].
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for forced degradation studies.
Caption: Predicted major degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Conclusion
While specific stability data for this compound is not extensively available in the public domain, a predictive assessment based on the chemistry of its functional groups provides a solid foundation for further investigation. The primary predicted degradation pathways involve hydrolysis or elimination of the chloroethyl side chain and photochemical reactions of the acetophenone core. The experimental protocols and analytical strategies outlined in this guide offer a robust framework for researchers to conduct forced degradation studies, thereby establishing a comprehensive stability profile for this compound. The provided visualizations serve to clarify the expected chemical transformations and the logical flow of a stability investigation. It is strongly recommended that these predicted pathways be confirmed through rigorous experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. Pyrolysis Reactions of (2-Chloroethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Storage of 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for handling and storing 4-(2-chloroethyl)acetophenone (CAS No. 69614-95-5). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
-
Combustible Liquid (Category 4): Combustible liquid.[1]
The signal word for this chemical is Warning .[2]
Physicochemical and Toxicological Data
Quantitative data for this compound and related compounds are summarized below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₁₁ClO | Santa Cruz Biotechnology[3], NIST[4] | |
| Molecular Weight | 182.65 g/mol | Santa Cruz Biotechnology[3], NIST[4] | |
| Melting Point/Range | 14 - 18 °C (57 - 64 °F) | Sigma-Aldrich | Data for 4'-chloroacetophenone. |
| Boiling Point/Range | 232 °C (450 °F) | Sigma-Aldrich | Data for 4'-chloroacetophenone. |
| Density | 1.192 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich | Data for 4'-chloroacetophenone. |
| Oral LD50 (Mouse) | 1207 mg/kg | Santa Cruz Biotechnology[5] | Data for 4'-chloroacetophenone. Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious health damage to an individual.[5] |
| Partition Coefficient | log Pow: 2.32 at 20 °C (68 °F), pH 7 | Sigma-Aldrich | Data for 4'-chloroacetophenone. Bioaccumulation is not expected. |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages of safe handling, from receipt of the chemical to its final disposal.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[1]
-
Use of a chemical fume hood is required when handling this substance.[6]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection:
-
Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7]
Hygiene Measures
-
Wash hands thoroughly after handling.[1]
-
Avoid all personal contact, including inhalation.[5] Do not allow clothing wet with the material to remain in contact with the skin.[5]
Storage Procedures
Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.
-
Storage Conditions:
-
Incompatible Materials:
-
Packaging:
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[6] Remove contact lenses if present and easy to do.
-
Skin Contact: Immediately remove all contaminated clothing.[1][5] Flush skin with plenty of running water and soap for at least 15 minutes.[2][5] If skin irritation persists, seek medical advice.[2]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Call a poison center or doctor immediately.[7]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[2][6] If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[5][7]
-
Specific Hazards: The substance is a combustible liquid.[1] Vapors are heavier than air and may spread along floors.[1] Forms explosive mixtures with air on intense heating.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][9]
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[8][10] Evacuate personnel from the area and avoid contact with the substance. Do not breathe vapors or mists.[1][8]
-
Environmental Precautions: Prevent the product from entering drains or the sewer system.[1][8][10]
-
Containment and Cleanup: Cover drains.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][8] Collect the material and place it in a suitable, labeled container for disposal.[2][8]
Disposal Considerations
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not mix with other waste. Puncture containers to prevent reuse before disposal at an authorized landfill.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.pt [fishersci.pt]
- 3. scbt.com [scbt.com]
- 4. 4'-(β-Chloroethyl)acetophenone [webbook.nist.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. borealisgroup.com [borealisgroup.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Commercial Availability and Synthetic Pathways of 4-(2-chloroethyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key synthetic considerations for 4-(2-chloroethyl)acetophenone (CAS No. 69614-95-5). This compound serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceutical agents and other fine chemicals. This document is intended to assist researchers and drug development professionals in sourcing this material and understanding its synthesis.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity and price can vary between suppliers, and the availability of bulk quantities may be limited. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities | Price (EUR) | Notes |
| Carl ROTH | ≥95 % | 10 g, 25 g, 50 g | €751.45 for 50 g | Ready for dispatch in 3-4 weeks.[1] |
| Thermo Scientific (formerly Alfa Aesar) | tech. 90% | 5 g | Not available | Currently unavailable or discontinued.[2] |
| J & K SCIENTIFIC LTD. | 98% | 5g, 25g | Contact for pricing | - |
| Amadis Chemical Company Limited | 97% | mgs, gs, kgs | Contact for pricing | - |
| Guangdong wengjiang Chemical Reagent Co., Ltd. | 90% | 25g, 100g, 500g, 25kg | Contact for pricing | - |
| Beijing YiboYuntian Technology Co., Ltd. | 98% | 5g, 10g, 25g | Contact for pricing | - |
Note: The supplier information, particularly for the latter four, is based on online chemical directories and direct contact is recommended for the most current pricing and availability.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 69614-95-5 | [1][2] |
| Molecular Formula | C10H11ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [1] |
| Boiling Point | 112°C (0.1 mmHg) | [2] |
| Density | 1.15 g/cm³ | [2] |
| Refractive Index | 1.555 | [2] |
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A common and logical route for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloroethylbenzene.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of 2-chloroethylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][6] The acetyl group is directed predominantly to the para position due to the ortho,para-directing effect of the alkyl group and steric hindrance at the ortho position.
References
- 1. 4'-(2-Chloroethyl)acetophenone, 50 g, CAS No. 69614-95-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 2. fishersci.at [fishersci.at]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
molecular structure and conformation of 4-(2-chloroethyl)acetophenone
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, spectroscopic data of similar compounds, and theoretical considerations to present a comprehensive overview. The document covers the anticipated molecular geometry, conformational isomerism, and spectroscopic characteristics. Furthermore, it outlines general experimental protocols for the synthesis and characterization of this compound, providing a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is an organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a para-substituted acetophenone moiety with a chloroethyl group, presents intriguing possibilities for synthetic modifications and as a building block for more complex molecules. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide aims to provide a thorough understanding of these aspects by leveraging data from analogous structures and computational chemistry principles.
Molecular Structure
The molecular structure of this compound consists of a central benzene ring substituted with an acetyl group and a 2-chloroethyl group at the para position. The fundamental chemical information for this compound is summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol | |
| CAS Number | 69614-95-5 | |
| IUPAC Name | 1-(4-(2-chloroethyl)phenyl)ethan-1-one |
While a definitive crystal structure for this compound is not publicly available, the bond lengths and angles can be reliably estimated by comparison with structurally similar compounds such as 4-ethylacetophenone and 4-chloroacetophenone.
Bond Lengths and Angles (Predicted)
The bond lengths and angles are expected to be within the typical ranges for substituted aromatic ketones. The presence of the electron-withdrawing acetyl group and the chloroethyl substituent will have minor influences on the geometry of the benzene ring.
| Bond | Predicted Length (Å) |
| C=O | ~1.21 |
| C(aryl)-C(acetyl) | ~1.49 |
| C-C (aromatic) | ~1.39 - 1.40 |
| C(aryl)-C(ethyl) | ~1.51 |
| C-C (ethyl) | ~1.54 |
| C-Cl | ~1.78 |
| C-H (aromatic) | ~1.08 |
| C-H (aliphatic) | ~1.09 |
| C-H (methyl) | ~1.09 |
| Angle | Predicted Angle (°) |
| C(aryl)-C(acetyl)-O | ~120 |
| C(aryl)-C(acetyl)-C(methyl) | ~120 |
| C(aromatic)-C(aromatic)-C(aromatic) | ~120 |
| C(aryl)-C(ethyl)-C(ethyl) | ~112 |
| C(ethyl)-C(ethyl)-Cl | ~109.5 |
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant of these are the torsions involving the chloroethyl group relative to the phenyl ring and the internal rotation within the chloroethyl chain.
Key Torsional Angles
Two key dihedral angles determine the overall conformation of the molecule:
-
τ₁: C(aromatic) - C(aromatic) - C(ethyl) - C(ethyl) : This torsion angle defines the orientation of the ethyl group with respect to the plane of the benzene ring.
-
τ₂: C(aryl) - C(ethyl) - C(ethyl) - Cl : This torsion angle describes the orientation of the chlorine atom relative to the benzene ring.
The conformation of the acetyl group relative to the phenyl ring is generally considered to be planar to maximize conjugation, with the carbonyl group lying in the plane of the ring.
Predicted Stable Conformations
Computational studies on similar 4-alkylacetophenones suggest that the lowest energy conformation for τ₁ will have the ethyl group oriented perpendicular to the plane of the benzene ring to minimize steric hindrance. For τ₂, staggered conformations (anti and gauche) are expected to be the most stable.
The relative energies of the anti and gauche conformers will depend on a balance of steric and electrostatic interactions. It is plausible that the anti conformer, where the chlorine atom is positioned away from the phenyl ring, will be the global minimum due to reduced steric repulsion.
Spectroscopic Properties (Predicted)
¹H and ¹³C NMR Spectroscopy
Based on data from related compounds like 4-chloroacetophenone and 4-ethylacetophenone, the following NMR spectral features are anticipated for this compound in CDCl₃.
¹H NMR:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl-CH₃ | ~2.6 | singlet | 3H |
| -CH₂-Ar | ~3.1 | triplet | 2H |
| -CH₂-Cl | ~3.8 | triplet | 2H |
| Aromatic protons (ortho to acetyl) | ~7.9 | doublet | 2H |
| Aromatic protons (ortho to ethyl) | ~7.3 | doublet | 2H |
¹³C NMR:
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl-CH₃ | ~27 |
| -CH₂-Ar | ~38 |
| -CH₂-Cl | ~45 |
| Aromatic C (quaternary, attached to acetyl) | ~136 |
| Aromatic CH (ortho to acetyl) | ~129 |
| Aromatic CH (ortho to ethyl) | ~129 |
| Aromatic C (quaternary, attached to ethyl) | ~145 |
| Carbonyl C=O | ~197 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | Stretch | ~1685 | Strong |
| C-H (aromatic) | Stretch | ~3050 - 3100 | Medium |
| C-H (aliphatic) | Stretch | ~2850 - 3000 | Medium |
| C=C (aromatic) | Stretch | ~1600, 1580, 1450 | Medium |
| C-Cl | Stretch | ~650 - 800 | Medium |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is through a Friedel-Crafts acylation of (2-chloroethyl)benzene.
Materials:
-
(2-chloroethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition of acetyl chloride, add (2-chloroethyl)benzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an ATR-FTIR spectrometer can be used for both liquid and solid samples.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide has provided a detailed theoretical and predictive overview of the . While direct experimental structural data remains elusive, the analysis of analogous compounds and fundamental chemical principles allows for a robust model of its geometry and conformational preferences. The provided spectroscopic predictions and generalized experimental protocols offer a solid foundation for researchers working with this compound. Further experimental and computational studies are encouraged to refine the models presented herein and to fully elucidate the properties of this versatile chemical entity.
An In-depth Technical Guide on the Potential Hazards and Toxicity of 4-(2-Chloroethyl)acetophenone
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on available safety data sheets and toxicological databases. It is not exhaustive and should not be used as a substitute for a comprehensive risk assessment.
Introduction
4-(2-Chloroethyl)acetophenone, with the CAS number 69614-95-5, is a chemical intermediate that may be used in various laboratory and synthesis applications.[1] Its molecular formula is C₁₀H₁₁ClO.[1] Due to its chemical structure, which includes a reactive chloroethyl group and a ketone, there are potential hazards and toxicological concerns associated with its handling and use. This guide provides a summary of the available information on the hazards and toxicity of this compound and its close analogs.
It is important to note that comprehensive toxicological data for this compound is limited.[2] Therefore, data from structurally related compounds, such as 4'-chloroacetophenone and 2-chloroacetophenone, are also discussed to provide a broader understanding of the potential risks.
Hazard Identification and Classification
Based on the available Safety Data Sheet (SDS) for 4'-(2-Chloroethyl)acetophenone, the compound is classified as a skin and eye irritant.[2]
GHS Classification: [2]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.
Signal Word: Warning[2]
Precautionary Statements: [2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Toxicological Data
To provide some context, the following tables summarize the available toxicological data for the related compound 4'-Chloroacetophenone (CAS No. 99-91-2).
Table 1: Acute Toxicity Data for 4'-Chloroacetophenone
| Type of Test | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Oral | Mouse | 1207 mg/kg | Peripheral nerve and sensation effects, muscle weakness, respiratory depression | [3] |
| TCLo | Inhalation | Human | 1 mg/m³/1M | Olfactory and eye effects (lacrimation) | [3] |
Table 2: Hazard Information for Related Chloroacetophenones
| Compound | CAS No. | Key Hazards |
| 4'-Chloroacetophenone | 99-91-2 | Harmful if swallowed, causes skin irritation, causes serious eye damage, fatal if inhaled, may cause respiratory irritation.[4] |
| 2-Chloroacetophenone | 532-27-4 | Toxic if inhaled and if swallowed, causes burns by all exposure routes. Potent eye, throat, and skin irritant.[5][6] |
Potential Mechanisms of Toxicity
The specific mechanisms of toxicity for this compound have not been elucidated in the available literature. However, based on its structure as a chloro-substituted aromatic ketone, some general mechanisms can be inferred. The chloroethyl group can potentially act as an alkylating agent, which could lead to covalent binding with biological macromolecules like DNA and proteins, a common mechanism for toxicity and carcinogenicity.
The irritant effects on the skin and eyes are likely due to direct chemical reactivity with tissues. For systemic toxicity, metabolic activation in the liver could play a role, potentially leading to the formation of reactive intermediates that can cause cellular damage.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. Below is a generalized workflow for an acute oral toxicity study, which would be a fundamental test to determine the LD50 of a substance.
Caption: Generalized workflow for an acute oral toxicity study.
Logical Relationship for Hazard Assessment
The assessment of the potential hazards of this compound relies on a combination of available data for the specific compound and data from structurally similar molecules. The following diagram illustrates this logical relationship.
Caption: Logical flow for assessing the hazards of this compound.
Conclusion
While there is a lack of comprehensive toxicological data for this compound, the available information indicates that it is a skin and eye irritant. Data from closely related compounds suggest the potential for more severe hazards, including acute toxicity if swallowed or inhaled. Researchers and professionals handling this compound should exercise caution, use appropriate personal protective equipment, and work in a well-ventilated area. Further toxicological studies are necessary to fully characterize the hazard profile of this chemical.
References
Methodological & Application
Application Notes and Protocols: 4-(2-Chloroethyl)acetophenone as a Precursor for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Chloroethyl)acetophenone is a versatile precursor in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and a modifiable acetophenone moiety, allows for its incorporation into complex molecular architectures. The chloroethyl group serves as an excellent alkylating agent for introducing side chains, often containing tertiary amines, which are prevalent in many biologically active molecules. The acetophenone group can be chemically transformed through various reactions, including oxidation, reduction, and condensation, to build the core scaffold of a drug molecule.
This document provides detailed application notes and protocols for the use of a key intermediate derivable from this compound in the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] The synthetic strategy outlined involves the initial conversion of 4-hydroxyacetophenone (a readily available starting material and a logical precursor to this compound via Friedel-Crafts acylation) to a key piperidinylethoxy-substituted intermediate. This intermediate then undergoes a series of transformations to yield Raloxifene.
Synthetic Pathway Overview
The overall synthetic route from a 4-hydroxyacetophenone precursor to Raloxifene is depicted below. This pathway highlights the key transformations, including a Williamson ether synthesis to introduce the characteristic side chain, a Baeyer-Villiger oxidation to form a key benzoic acid intermediate, a Friedel-Crafts acylation to construct the core benzothiophene scaffold, and a final demethylation step.
Caption: Proposed synthetic workflow for Raloxifene from a 4-hydroxyacetophenone precursor.
Experimental Protocols
Step 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)acetophenone (Intermediate B)
This step involves the alkylation of 4-hydroxyacetophenone with 1-(2-chloroethyl)piperidine hydrochloride via a Williamson ether synthesis.[3][4]
Materials:
-
4-Hydroxyacetophenone
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (powdered)
-
Isopropyl acetate
-
Water
Procedure:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-hydroxyacetophenone (e.g., 7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (e.g., 11.05 g), powdered potassium carbonate (e.g., 16.59 g), and isopropyl acetate (60 mL).[3]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and add 60 mL of water to dissolve the inorganic salts.[4]
-
Separate the organic and aqueous phases. Wash the organic layer with another 60 mL of water.
-
Extract the product from the organic layer into 25 mL of 8N hydrochloric acid.
-
The resulting product in the aqueous layer can be used in the subsequent hydrolysis step or can be isolated by basification and extraction with an organic solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyacetophenone | [3][4] |
| Reagents | 1-(2-Chloroethyl)piperidine HCl, K₂CO₃ | [3][4] |
| Solvent | Isopropyl acetate | [3] |
| Temperature | 75-80 °C | [4] |
| Reaction Time | 20 hours | [4] |
| Typical Yield | ~91% (for the analogous benzoic acid synthesis) | [4] |
Step 2: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid (Intermediate E)
This transformation involves a Baeyer-Villiger oxidation of the acetophenone (Intermediate B) to a phenyl acetate (Intermediate C), followed by hydrolysis to a phenol (Intermediate D), and subsequent oxidation to the benzoic acid (Intermediate E).
Protocol for Baeyer-Villiger Oxidation (General): [5][6][7]
-
Dissolve 4-(2-(piperidin-1-yl)ethoxy)acetophenone in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a solution of sodium bisulfite and then with a saturated sodium bicarbonate solution.
-
Isolate the resulting 4-(2-(piperidin-1-yl)ethoxy)phenyl acetate by extraction and solvent evaporation.
Protocol for Hydrolysis and Oxidation (General):
-
Hydrolyze the phenyl acetate intermediate using a base such as sodium hydroxide in a mixture of methanol and water to yield 4-(2-(piperidin-1-yl)ethoxy)phenol.
-
The resulting phenol can be oxidized to the corresponding benzoic acid using a suitable oxidizing agent. A common laboratory method for the oxidation of phenols to benzoic acids is not straightforward and often requires multiple steps or harsh conditions. An alternative and more direct route from the acetophenone is the haloform reaction, though this may not be compatible with the rest of the molecule. For the purpose of this application note, we will assume the conversion of the acetophenone to the benzoic acid is achieved, as the benzoic acid is a known starting material for the subsequent steps.[8]
Quantitative Data for Benzoic Acid Synthesis (from 4-hydroxybenzoate): [3]
| Parameter | Value | Reference |
| Starting Material | Methyl 4-hydroxybenzoate | [3] |
| Reagents | 1-(2-Chloroethyl)piperidine HCl, K₂CO₃, HCl (for hydrolysis) | [3] |
| Yield | 87.7% | [3] |
Step 3: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride (Intermediate F)
This step involves the conversion of the carboxylic acid to the more reactive acyl chloride.[8]
Materials:
-
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
1,2-Dichloroethane
Procedure:
-
In a flask under a nitrogen atmosphere, combine 4-(2-piperidinoethoxy)benzoic acid hydrochloride (e.g., 26.3 g), 1,2-dichloroethane (200 mL), and a drop of DMF.[8]
-
Add thionyl chloride (e.g., 36.5 g) and stir the mixture under reflux for 2 hours.[8]
-
Evaporate the mixture to dryness under vacuum to obtain the crude 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride. This is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid HCl | [8] |
| Reagent | Thionyl chloride | [8] |
| Solvent | 1,2-Dichloroethane | [8] |
| Reaction Time | 2 hours | [8] |
| Yield | Quantitative (used directly) | [8] |
Step 4: Synthesis of [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone (Intermediate H)
This is a key bond-forming step involving a Friedel-Crafts acylation.[9]
Materials:
-
4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane
Procedure:
-
Dissolve the crude acid chloride hydrochloride from the previous step in dichloromethane (150 mL) and cool to 0-10 °C.
-
Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (e.g., 10.8 g, 0.04 mol).
-
Add anhydrous aluminum chloride (e.g., 37.0 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature (25-35 °C) and stir for 2 hours.
-
The reaction mixture containing the methoxy-protected precursor to Raloxifene is then carried forward to the demethylation step.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride HCl | |
| Substrate | 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | |
| Catalyst | Aluminum chloride | |
| Solvent | Dichloromethane | |
| Temperature | 0-35 °C | |
| Reaction Time | 2 hours |
Step 5: Synthesis of Raloxifene (Final Product I)
The final step is the demethylation of the methoxy groups on the benzothiophene core.
Materials:
-
The reaction mixture from Step 4
-
Decanethiol
-
Methanol
-
Concentrated Hydrochloric acid
Procedure:
-
To the reaction mixture from the Friedel-Crafts acylation, add decanethiol (e.g., 28.0 g, 0.16 mol) and stir for 2 hours at 25-35 °C.
-
Quench the reaction by pouring it into a mixture of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL).
-
Stir the mixture for 1 hour to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain Raloxifene hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Reagent | Decanethiol | |
| Quenching Solution | Methanol, Ice, HCl | |
| Overall Yield (from benzoic acid) | ~70-80% |
Characterization Data of Key Intermediates and Final Product
| Compound | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) | Reference |
| Raloxifene | DMSO-d₆: 1.39-1.75 (m, 6H), 2.95-3.15 (m, 2H), 3.40-3.55 (m, 2H), 4.41 (t, 2H), 6.75 (d, 2H), 6.85 (dd, 1H), 7.05 (d, 1H), 7.15 (d, 2H), 7.30 (d, 2H), 7.45 (d, 1H), 7.75 (d, 2H), 9.70 (s, 1H), 10.05 (s, 1H), 11.0 (br s, 1H) | DMSO-d₆: 21.6, 22.8, 52.8, 55.8, 63.3, 105.7, 114.1, 114.9, 115.6, 122.1, 125.7, 128.9, 129.8, 131.9, 132.3, 134.4, 137.9, 156.4, 157.2, 161.4, 193.8 | [1][10] |
| 4-(2-(Piperidin-1-yl)ethoxy)benzoic Acid HCl | (Predicted) Aromatic protons ~6.9-8.0, Piperidine and ethoxy protons ~1.5-4.5 | (Predicted) Carbonyl ~167, Aromatic carbons ~114-163, Aliphatic carbons ~23-66 | [11][12] |
Signaling Pathway of Raloxifene
Raloxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific agonist or antagonist activity. In bone, it acts as an agonist, promoting bone density. In breast and uterine tissue, it acts as an antagonist, inhibiting estrogen-driven cell proliferation.
Caption: General signaling pathway of Raloxifene as a Selective Estrogen Receptor Modulator.
Conclusion
The synthetic route outlined demonstrates the utility of a precursor readily derived from this compound in the synthesis of the important pharmaceutical agent, Raloxifene. The protocols provided, based on established literature procedures, offer a framework for the laboratory-scale synthesis of this drug. The versatility of the starting material and the key intermediates highlights the importance of such building blocks in drug discovery and development. Researchers can adapt and optimize these methods for their specific needs, contributing to the efficient synthesis of this and other related pharmaceutical compounds.
References
- 1. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 4. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 5. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation, Baeyer-Villiger reaction [chem.ucla.edu]
- 8. prepchem.com [prepchem.com]
- 9. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt | C14H20ClNO3 | CID 71751690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of 4-(2-Chloroethyl)acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(2-chloroethyl)acetophenone and its subsequent derivatization. This versatile intermediate is a valuable building block in the development of various pharmacologically active compounds and other functional organic molecules. The protocols outlined below are based on established chemical principles and can be adapted for specific research and development needs.
Introduction
This compound is a substituted aromatic ketone featuring a reactive chloroethyl group and a carbonyl moiety. These functional groups offer orthogonal reactivity, allowing for selective modifications to generate a diverse library of derivatives. The acetyl group can be a precursor to various pharmacophores, while the chloroethyl group enables the introduction of nucleophiles, particularly nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.
Two primary synthetic strategies for the preparation of this compound are presented: a direct one-step Friedel-Crafts acylation and a two-step approach involving a hydroxyethyl intermediate.
Part 1: Synthesis of this compound
Two effective synthetic routes for the preparation of this compound are detailed below.
Route 1: One-Step Friedel-Crafts Acylation of (2-Chloroethyl)benzene
This is the most direct approach, involving the acylation of (2-chloroethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3][4] The chloroethyl group is an ortho-, para-director, with the para-substituted product being the major isomer due to reduced steric hindrance.[3][5]
Reaction Scheme:
Experimental Protocol:
Materials:
-
(2-Chloroethyl)benzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
In an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 to 1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add (2-chloroethyl)benzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary (Route 1):
| Parameter | Value | Reference |
| Reactants | (2-Chloroethyl)benzene, Acetyl Chloride | N/A |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1][2] |
| Solvent | Dichloromethane (DCM) | N/A |
| Temperature | 0-5 °C to Room Temperature | N/A |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | 60-80% (major para-isomer) | Estimated based on similar reactions |
Route 2: Two-Step Synthesis via 4-(2-Hydroxyethyl)acetophenone
This route involves the Friedel-Crafts acylation of a suitable starting material to form 4-(2-hydroxyethyl)acetophenone, followed by the conversion of the hydroxyl group to a chloride. This approach can be advantageous if the starting material for the acylation is more readily available or if the direct acylation of (2-chloroethyl)benzene proves problematic (e.g., due to side reactions).
Step 2a: Synthesis of 4-(2-Hydroxyethyl)acetophenone
This can be achieved by Friedel-Crafts acylation of 2-phenylethanol. The hydroxyl group needs to be protected prior to the acylation to prevent side reactions.
Step 2b: Chlorination of 4-(2-Hydroxyethyl)acetophenone
The conversion of the primary alcohol to the corresponding alkyl chloride can be effectively carried out using thionyl chloride (SOCl₂).[6]
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-(2-Hydroxyethyl)acetophenone
-
Thionyl Chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Ice
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂), dissolve 4-(2-hydroxyethyl)acetophenone (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary (Route 2, Step 2b):
| Parameter | Value | Reference |
| Reactant | 4-(2-Hydroxyethyl)acetophenone | N/A |
| Reagent | Thionyl Chloride (SOCl₂) | [6] |
| Solvent | Anhydrous Diethyl Ether or DCM | N/A |
| Temperature | 0 °C to Reflux | N/A |
| Reaction Time | 1-2 hours | N/A |
| Typical Yield | >80% | Estimated based on similar reactions |
Part 2: Derivatization of this compound
The two reactive sites on this compound allow for a wide range of derivatizations.
Derivatization of the Ketone Group
The carbonyl group can undergo various classical ketone reactions.
-
Reductive Amination: To introduce a primary or secondary amine.
-
Wittig Reaction: To form an alkene.
-
Condensation Reactions: With hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For example, reaction with 2,4-dinitrophenylhydrazine can be used for characterization.
-
Formation of Enaminones: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) can yield enaminones, which are versatile intermediates.[7]
Experimental Protocol: Synthesis of a Hydrazone Derivative
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Derivatization via the Chloroethyl Group
The chloroethyl group is an excellent electrophile for nucleophilic substitution reactions, particularly for the introduction of nitrogen-containing heterocycles.
-
Synthesis of Amines: Reaction with ammonia or primary/secondary amines.
-
Synthesis of Ethers: Reaction with alkoxides.
-
Synthesis of Thioethers: Reaction with thiolates.
-
Alkylation of Heterocycles: Reaction with nitrogen-containing heterocycles like imidazole, pyrazole, or triazoles.
Experimental Protocol: N-Alkylation of Imidazole
Materials:
-
This compound
-
Imidazole
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Add a solution of imidazole (1.1 equivalents) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 equivalent) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary for Derivatization (Representative Examples):
| Derivative Type | Reagents | Solvent | Conditions | Typical Yield |
| Hydrazone | Hydrazine hydrate, Acetic acid | Ethanol | Reflux, 2-4 h | >80% |
| Imidazole Derivative | Imidazole, NaH | DMF | 60-80 °C, 4-8 h | 70-90% |
Product Characterization
The synthesized this compound and its derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight. The mass spectrum of 4'-(β-chloroethyl)acetophenone is available in the NIST WebBook.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for the ketone, C-Cl stretch).
-
Melting Point or Boiling Point: As an indicator of purity.
Spectroscopic Data for this compound:
| Data Type | Key Features | Reference |
| Molecular Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol | |
| CAS Number | 69614-95-5 | |
| Mass Spectrum (EI) | Key fragments (m/z): 182 (M+), 167, 139, 111, 75 |
Conclusion
The synthetic routes and derivatization protocols provided herein offer a comprehensive guide for researchers working with this compound. The choice of synthetic route for the parent compound will depend on the availability of starting materials and laboratory capabilities. The diverse reactivity of this intermediate makes it a valuable platform for the synthesis of a wide array of functionalized molecules for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate and derivative to achieve the best possible yields and purity.
References
- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chlorobenzene to 4-chloro acetophenone [allen.in]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. figshare.com [figshare.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction Mechanisms Involving 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and synthetic utility of 4-(2-chloroethyl)acetophenone. This versatile reagent serves as a key building block in the synthesis of a variety of organic molecules, particularly those with applications in medicinal chemistry and materials science. The presence of a reactive chloroethyl group and a modifiable ketone functionality allows for a diverse range of chemical transformations.
Overview of Reactivity
This compound is an aromatic ketone containing a primary alkyl chloride. This bifunctional nature allows for sequential or orthogonal chemical modifications. The primary chloroethyl group is susceptible to nucleophilic substitution reactions (SN2), making it an excellent electrophile for a wide range of nucleophiles. The ketone moiety can undergo reactions typical of carbonyl compounds, such as reduction, oxidation, and condensation.
Key Applications and Reaction Types
The primary utility of this compound lies in its role as an alkylating agent. It is particularly effective for the introduction of a 4-acetylphenethyl moiety onto various substrates. This structural motif is found in numerous biologically active compounds.
N-Alkylation of Amines and Heterocycles
This compound is an effective reagent for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride ion.
Reaction Scheme:
Ar-C(O)-CH2CH2-Cl + R-OH + Base -> Ar-C(O)-CH2CH2-O-R + Base·HCl```
Where Ar = 4-acetylphenyl and R = aryl.
S-Alkylation of Thiols
Thiolates, being excellent nucleophiles, readily react with this compound to form thioethers (sulfides). The thiol is typically deprotonated with a suitable base to form the more reactive thiolate anion.
Reaction Scheme:
Where Ar = 4-acetylphenyl and R = alkyl, aryl.
Synthesis of Azides
The chloro group can be displaced by the azide ion (N₃⁻), a potent nucleophile, to form 4-(2-azidoethyl)acetophenone. This azide derivative is a versatile intermediate that can be reduced to the corresponding primary amine or used in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition.
Reaction Scheme:
Where Ar = 4-acetylphenyl.
Quantitative Data Summary
The following table summarizes representative yields for nucleophilic substitution reactions on chloroethyl-functionalized aromatic compounds, which are analogous to reactions with this compound.
| Nucleophile | Electrophile Analogue | Product Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Piperidine | 1-(2-chloroethyl)piperazine HCl | N-Alkylated Amine | DMF | K₂CO₃, KI | Reflux | 12 | 85-95 | |
| Substituted Aniline | 1-(2-chloroethyl)piperazine HCl | N-Alkylated Amine | ACN | DIPEA | 150 | 12 | 70-90 | |
| Phenol | Ethyl iodide | Ether | Butanone | K₂CO₃ | Reflux | 1 | ~80 | |
| Benzylmercaptan | 4-Fluoroacetophenone | Thioether | Ethanol | KOH | Reflux | - | 94 | |
| Sodium Azide | Alkyl Halide | Alkyl Azide | DMF / H₂O | - | RT-100 | 1-12 | >90 | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes the synthesis of 1-(4-acetylphenethyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (10 mL per mmol of starting material).
-
Add piperidine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol
This protocol describes the synthesis of 4-(2-phenoxyethyl)acetophenone.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add phenol (1.1 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: General Procedure for the Synthesis of 4-(2-azidoethyl)acetophenone
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-(2-azidoethyl)acetophenone, which can be used in the next step without further purification or purified by column chromatography if necessary.
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for reactions.
Application of 4-(2-chloroethyl)acetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-chloroethyl)acetophenone is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive chloroethyl group and a modifiable acetophenone moiety, allows for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on anticancer and antipsychotic drug candidates.
Application Notes
The primary application of this compound in medicinal chemistry is as a building block for introducing a phenethyl or a modified phenethyl group into a target molecule. This is typically achieved through a nucleophilic substitution reaction at the chloroethyl side chain. The ketone group of the acetophenone moiety can also be utilized for further chemical transformations, such as in condensation reactions to form chalcones or in reductive amination processes.
Synthesis of Piperazine-Containing Compounds for Antipsychotic Agents
Derivatives of this compound are instrumental in the development of atypical antipsychotic agents. The core strategy involves the alkylation of piperazine or its derivatives with this compound. The resulting 4-(2-piperazin-1-yl-ethyl)acetophenone scaffold is a common feature in compounds designed to interact with dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. The acetophenone ketone can be further modified to fine-tune the pharmacological profile of the final compound.
Synthesis of Chalcone Derivatives as Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with potent anticancer properties. This compound can be employed as the ketone component in the Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones bearing a chloroethyl functionality. This reactive handle can be used for subsequent modifications to enhance cytotoxicity or to attach the molecule to a carrier system. These chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways like the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain) pathway.
Intermediate for Other Bioactive Molecules
The reactivity of the chloroethyl group allows for the synthesis of a wide range of other derivatives with potential therapeutic applications. Nucleophilic substitution with other amines, thiols, or alcohols can lead to novel compounds with antimicrobial, anti-inflammatory, or other pharmacological activities.
Data Presentation
The following table summarizes quantitative data for representative compounds synthesized using acetophenone derivatives, illustrating their potential as therapeutic agents.
| Compound Class | Target | Representative Compound(s) | IC50/Activity | Cancer Cell Line(s) | Citation |
| Chalcone-based 4-Nitroacetophenone Derivatives | EGFR-TKD | NCH-2 | 4.5 µM | H1299 | [1] |
| NCH-4 | 11.4 µM | H1299 | [1] | ||
| NCH-10 | 4.9 µM | K562 | [1] | ||
| NCH-2 | 4.3 µM | MCF-7 | [1] | ||
| NCH-10 | 2.7 µM | HepG2 | [1] | ||
| Chalcone Derivatives | Anticancer | ((E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) | 3.94–9.22 µM | Triple-negative breast cancer | [2] |
| 4-Nitroacetophenone-Chalcone Hybrids | Anticancer | Compound Series | 0.65–2.02 μM | HEPG2, K562 | [2] |
| Hydrazone Derivatives of 4-(2-chloroethyl)semicarbazide | Cytotoxic | p-methoxy substituted acetophenone derivative (3e) | 6 µg/ml | Hepg2 | [3] |
| p-nitro substituted acetophenone derivative (3f) | 8 µg/ml | Hepg2 | [3] | ||
| 3-formylindole derivative (4a) | 21 µg/ml | U251 | [3] | ||
| 3-formylindole derivative (4a) | 7 µg/ml | Hepg2 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(Piperazin-1-yl)ethyl)acetophenone
This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom in this compound with piperazine.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous piperazine (2.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure 4-(2-(piperazin-1-yl)ethyl)acetophenone.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Mandatory Visualization
Caption: Synthetic routes from this compound.
Caption: Inhibition of EGFR signaling by chalcone derivatives.
References
Application Notes and Protocols: 4-(2-Chloroethyl)acetophenone as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thiazole and pyrimidine derivatives, two classes of heterocyclic compounds with significant applications in medicinal chemistry, utilizing 4-(2-chloroethyl)acetophenone as a key starting material. The protocols are based on established synthetic methodologies and provide a framework for the preparation of a diverse range of heterocyclic structures for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, thiazole and pyrimidine cores are of particular interest due to their prevalence in approved drugs and their ability to interact with a wide range of biological targets. The substituent at the 4-position of the phenyl ring of acetophenone can be strategically chosen to introduce desired functionalities into the final heterocyclic product. This compound is a valuable intermediate in this regard, as the chloroethyl group can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Synthesis of 2-Amino-4-(4-(2-chloroethyl)phenyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this protocol, this compound is first brominated at the α-position, followed by reaction with thiourea to yield the desired 2-aminothiazole derivative.
Experimental Protocol: α-Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Sodium bicarbonate solution (5%, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform or acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.
-
If using chloroform, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. If using acetic acid, extract the product with a suitable organic solvent (e.g., ethyl acetate), then wash and dry the organic phase.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-bromo-4-(2-chloroethyl)acetophenone. This intermediate is often used in the next step without further purification.
Experimental Protocol: Cyclocondensation with Thiourea
Materials:
-
α-Bromo-4-(2-chloroethyl)acetophenone
-
Thiourea
-
Ethanol or Methanol
-
Sodium carbonate solution (5%, aqueous) or ammonia solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the crude α-bromo-4-(2-chloroethyl)acetophenone (1.0 eq) in ethanol.
-
Add thiourea (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a 5% aqueous sodium carbonate solution or ammonia solution to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Representative)
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| α-Bromo-4-(2-chloroethyl)acetophenone | Thiourea | Ethanol | 3 | Reflux | 85-95 | [1] |
Note: The yield is representative for Hantzsch thiazole synthesis with similar substrates and may vary for this compound. Optimization of reaction conditions may be required.
Reaction Workflow
Synthesis of 4-(4-(2-chloroethyl)phenyl)pyrimidine Derivatives
The synthesis of pyrimidine derivatives often proceeds through a chalcone intermediate. The chalcone is formed via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. Subsequent cyclocondensation of the chalcone with a suitable binucleophile, such as guanidine or urea, yields the pyrimidine ring.
Experimental Protocol: Claisen-Schmidt Condensation to form Chalcone
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and air dry.
-
The crude chalcone can be purified by recrystallization from ethanol.
Experimental Protocol: Cyclocondensation with Guanidine Hydrochloride
Materials:
-
1-(4-(2-chloroethyl)phenyl)-3-arylprop-2-en-1-one (Chalcone)
-
Guanidine hydrochloride
-
Sodium ethoxide or other suitable base
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.1-1.5 eq) in ethanol or DMF.
-
Add a solution of sodium ethoxide in ethanol or another suitable base.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude pyrimidine derivative by recrystallization from a suitable solvent.
Quantitative Data (Representative)
| Chalcone Synthesis | Cyclocondensation |
| Reactants: this compound, Benzaldehyde | Reactants: 1-(4-(2-chloroethyl)phenyl)-3-phenylprop-2-en-1-one, Guanidine HCl |
| Solvent: Ethanol | Solvent: Ethanol/DMF |
| Base: 40% aq. KOH | Base: Sodium Ethoxide |
| Reaction Time: 3-4 h | Reaction Time: 6-7 h |
| Temperature: Room Temperature | Temperature: Reflux (50-60 °C) |
| Yield (%): 70-85 | Yield (%): 60-75 |
| Reference: [2][3] | Reference: [2][3] |
Note: Yields are representative for similar chalcone and pyrimidine syntheses and may require optimization for the specific substrates.
Reaction Workflow
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, including thiazoles and pyrimidines. The protocols outlined in these application notes provide a solid foundation for researchers to prepare libraries of these important heterocyclic scaffolds. The presence of the chloroethyl group offers a strategic advantage for further derivatization, enabling the exploration of new chemical space in the quest for novel therapeutic agents. The provided workflows and representative data can guide the optimization of these synthetic routes for specific research and drug development applications.
References
Application Notes and Protocols for the Alkylation of Nucleophiles with 4-(2-Chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the alkylation of various nucleophiles, including amines, thiols, and phenols, with 4-(2-chloroethyl)acetophenone. This versatile electrophile allows for the introduction of a 4-acetylphenethyl moiety onto a wide range of molecules, yielding derivatives with potential applications in medicinal chemistry and drug discovery. The resulting 4-(2-substituted ethyl)acetophenone scaffold is of interest for the development of novel biologically active agents.
Introduction to Alkylation Reactions
Alkylation is a fundamental organic transformation that involves the transfer of an alkyl group from one molecule to another. In the context of these protocols, this compound serves as the alkylating agent, reacting with various nucleophiles in a nucleophilic substitution reaction, typically following an SN2 mechanism. The electron-withdrawing nature of the acetophenone group can influence the reactivity of the chloroethyl side chain. The choice of base, solvent, and temperature is crucial for optimizing reaction yields and minimizing side products.
General Reaction Scheme
The overall reaction involves the displacement of the chloride ion from this compound by a nucleophile (Nu-H), typically in the presence of a base to neutralize the generated HCl.
Application Notes and Protocols: Leveraging 4-(2-Chloroethyl)acetophenone in the Design of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
4-(2-Chloroethyl)acetophenone is a versatile chemical intermediate with significant potential for the development of novel agrochemicals. Its reactive chloroethyl and ketone functionalities provide a scaffold for the synthesis of a diverse range of heterocyclic compounds, particularly thiazole derivatives, which have demonstrated notable fungicidal activity. This document outlines the prospective application of this compound in the synthesis of new fungicidal agents, provides detailed experimental protocols for their synthesis and biological evaluation, and discusses their potential mechanism of action.
Introduction: The Potential of Acetophenone Derivatives in Agrochemicals
Acetophenone derivatives are a well-established class of compounds in the development of new agrochemicals, exhibiting a broad spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2][3] The inherent reactivity of the acetophenone scaffold allows for extensive chemical modification, enabling the fine-tuning of biological efficacy and spectrum of activity. The introduction of a chloroethyl group at the para position, as in this compound, offers a key reactive site for the construction of various heterocyclic systems known to be pharmacologically active.
One of the most promising applications of α-haloketones, such as this compound, is in the Hantzsch thiazole synthesis.[4][5] Thiazole-based compounds are known to possess potent antifungal properties, with some commercial fungicides featuring this heterocyclic core.[1][6] The mechanism of action for some thiazole fungicides involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production.[2]
This application note will focus on the proposed synthesis of novel 2-amino-4-phenylthiazole derivatives from this compound and their evaluation as potential agricultural fungicides.
Synthetic Pathway: From this compound to Thiazole Derivatives
The synthesis of 2-amino-4-(4-(2-chloroethyl)phenyl)thiazole from this compound can be achieved via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.
DOT Script for Synthetic Pathway:
Figure 1: Proposed synthetic pathway for 2-amino-4-(4-(2-chloroethyl)phenyl)thiazole.
Experimental Protocols
Synthesis of 2-Amino-4-(4-(2-chloroethyl)phenyl)thiazole
This protocol is adapted from the general Hantzsch thiazole synthesis methodology.[5][7]
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium carbonate solution (5%)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Beakers, flasks, and other standard laboratory glassware
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1 equivalents) to the solution and stir until dissolved.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 5% aqueous sodium carbonate solution to the reaction mixture with stirring until the solution is neutral to slightly basic (pH 7-8). This will neutralize the hydrohalic acid formed during the reaction and precipitate the free base of the thiazole product.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-(4-(2-chloroethyl)phenyl)thiazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In-Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for assessing the efficacy of potential fungicides against phytopathogenic fungi.[8][9]
Materials:
-
Synthesized thiazole derivative
-
Phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Commercial fungicide (e.g., Thiabendazole, as a positive control)
Procedure:
-
Prepare stock solutions of the synthesized thiazole derivative and the commercial fungicide in DMSO.
-
Prepare a series of dilutions of the test compounds in sterile water to achieve the desired final concentrations in the PDA medium.
-
Autoclave the PDA medium and allow it to cool to approximately 45-50 °C.
-
Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.
-
Place the mycelial disc in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.
Prospective Biological Activity and Data Presentation
While specific data for derivatives of this compound is not yet available in published literature, data from structurally related acetophenone and thiazole derivatives suggest a high potential for fungicidal activity. The following tables summarize representative data for analogous compounds to illustrate the expected efficacy.
Table 1: In-Vitro Antifungal Activity of Acetophenone Derivatives against Phytopathogenic Fungi
| Compound | Fungus | EC₅₀ (µg/mL) | Reference |
| Acetophenone Derivative 3b | Valsa mali | 10-19 | [1] |
| Acetophenone Derivative 10d | Cytospora sp. | 6.0 | [4] |
| Acetophenone Derivative 10d | Botrytis cinerea | 22.6 | [4] |
Table 2: In-Vitro Antifungal Activity of Thiazole-based Fungicides
| Compound | Fungus | MIC (µg/mL) | Reference |
| Thiabendazole | Penicillium atrovenetum | 8-10 | [2] |
| Novel Thiazole Derivatives | Candida albicans | - | [10] |
Proposed Mechanism of Action
The fungicidal activity of thiazole derivatives is often attributed to their ability to interfere with crucial cellular processes in fungi. A primary target for many azole fungicides is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1] However, some thiazole-based fungicides, like Thiabendazole, have been shown to inhibit the mitochondrial electron transport chain.[2]
DOT Script for Proposed Signaling Pathway:
Figure 2: Proposed mechanism of action for thiazole-based fungicides.
The proposed mechanism involves the inhibition of the electron transport chain within the fungal mitochondria. This disruption leads to a halt in ATP production, the primary energy currency of the cell, ultimately resulting in fungal cell death.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals, particularly fungicides. The synthetic route to 2-aminothiazole derivatives is straightforward and utilizes well-established chemical principles. Based on the known biological activities of related acetophenone and thiazole compounds, it is anticipated that derivatives of this compound will exhibit significant fungicidal properties. The experimental protocols provided herein offer a clear path for the synthesis and evaluation of these novel compounds. Further research, including quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing the fungicidal potency and spectrum of these promising new agrochemical candidates.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Transformations of 4-(2-Chloroethyl)acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic transformations of 4-(2-chloroethyl)acetophenone. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive chloroethyl and ketone functionalities, which allow for a variety of synthetic manipulations. The following sections detail protocols for reduction of the ketone, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira), and catalytic amination, providing a toolkit for the synthesis of diverse derivatives.
Catalytic Reduction of the Carbonyl Group
The reduction of the ketone in this compound to the corresponding alcohol, 1-(4-(2-chloroethyl)phenyl)ethanol, is a fundamental transformation. This chiral alcohol can be a valuable intermediate for the synthesis of biologically active molecules. Asymmetric transfer hydrogenation offers an efficient method for producing enantiomerically enriched products.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones. This method typically utilizes a chiral ruthenium catalyst with a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.
Quantitative Data Summary: Asymmetric Transfer Hydrogenation of Acetophenone Analogs
| Catalyst/Pre-catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration | Reference |
| RuCl[(S,S)-TsDPEN] | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R) | [1] |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | (R) | [1] |
| G-CLRu(II) system | Chitosan-based | i-PrOH | KOH | 82 | 95 | 99 | (S) | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation using RuCl[(S,S)-TsDPEN]
This protocol is adapted from established procedures for acetophenone derivatives and may require optimization for this compound.[1]
Materials:
-
This compound
-
RuCl[(S,S)-TsDPEN] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, inert-atmosphere glovebox or a flask equipped with a nitrogen/argon inlet, add this compound (1.0 mmol).
-
Add the RuCl[(S,S)-TsDPEN] catalyst (0.005–0.01 mmol, 0.5–1.0 mol%).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the HCOOH/NEt₃ mixture (e.g., 5 equivalents of HCOOH) to the reaction flask.
-
Add anhydrous solvent (5-10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC).
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than bromides or iodides, suitable catalytic systems can achieve high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl chloride with a boronic acid or ester. This is a robust method for creating biaryl structures.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Chloroacetophenone Analogs
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(II)-[N,O] complex (1) | K₂CO₃ | Methanol | 60 | 24 | 87 | [3][4] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-[N,O] complex (1) | K₂CO₃ | Methanol | 40 | 2 | 90 | [3][4] |
| 4-Bromoacetophenone | Phenylboronic acid | Supported Pd(II) (0.25) | Na₂CO₃ | DMA | 140 | 24 | 100 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on conditions reported for 4-chloroacetophenone and may require optimization.[3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., dioxane/water, toluene, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%) and ligand (if required, in appropriate stoichiometry to the metal).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples the aryl chloride with an alkene, such as styrene or an acrylate, to form a substituted alkene.
Quantitative Data Summary: Heck Reaction of Aryl Halides with Styrene
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.6) | K₂CO₃ | DMF/Water | 120 | 12 | Varies | [6] |
| Iodobenzene | PVC-Py-Pd⁰ (0.1) | Tributylamine | DMF | 120 | 1 | 98 | [7] |
| Aryl Bromide | Pd(OAc)₂ (1) / PPh₃ (2) | NaOAc | DMF | 100 | 12 | Varies | [6] |
Experimental Protocol: Heck-Mizoroki Reaction
This is a general protocol adaptable for this compound based on established methods.[6][7]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (optional, e.g., PPh₃, PCy₃)
-
Base (e.g., NEt₃, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Nitrogen or Argon gas supply
Procedure:
-
Charge a reaction vessel with this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and ligand (if used).
-
Add the base (1.5-2.0 mmol) and the solvent (5 mL).
-
Add the alkene (1.1-1.5 mmol).
-
Seal the vessel and heat with stirring to the reaction temperature (typically 100-140°C).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction couples the aryl chloride with a terminal alkyne, providing a direct route to substituted alkynes.
Quantitative Data Summary: Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | Ethanol | 70 | 90 |[8] | | 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ (5) | Cu₂O/Al₂O₃ (0.3) | - | DMA | 80 | 60 (flow) |[9] | | Aryl Bromide | Various | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | rt | up to 97 |[10] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general guide; copper-free conditions may be necessary if the chloroethyl group is sensitive to copper salts.[8][10]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Base (e.g., NEt₃, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%, if used).
-
Add the solvent (5 mL) and the base (2.0-3.0 mmol).
-
Add the terminal alkyne (1.1-1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Catalytic Amination
Reductive amination of the ketone provides access to the corresponding primary amine, 1-(4-(2-chloroethyl)phenyl)ethanamine, a valuable synthon for various pharmaceuticals.
Quantitative Data Summary: Reductive Amination of Acetophenone
| Carbonyl | Amine Source | Catalyst | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | NH₄OAc | RuCl₂(PPh₃)₃/Ligand | H₂ (from formate) | 85 | 24 | 78 (amine + formamide) | [11] |
| Acetophenone | aq. NH₃ | CoCl₂ (in situ) | H₂ (1-10 bar) | 80 | - | >99 | [12] |
| Acetophenone | Formamide/H₂O | None | Formamide/Formate | 180-250 | 6 | Optimized | [13] |
Experimental Protocol: Reductive Amination with Ammonia
This protocol is adapted from a procedure using an in situ generated cobalt catalyst and may be applicable to this compound.[12]
Materials:
-
This compound
-
Aqueous ammonia (25-28%)
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
In a high-pressure reactor, dissolve this compound (1.0 mmol) in methanol (5 mL).
-
Add aqueous ammonia (e.g., 5-10 mmol).
-
In a separate vial, prepare the catalyst by adding NaBH₄ (e.g., 0.1 mmol) to a solution of CoCl₂ (e.g., 0.05 mmol) in methanol under an inert atmosphere.
-
Transfer the freshly prepared cobalt catalyst slurry to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar H₂).
-
Heat the reaction to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate and perform a standard aqueous work-up to isolate the amine product.
-
Purify by distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. ikm.org.my [ikm.org.my]
- 6. sctunisie.org [sctunisie.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ijnc.ir [ijnc.ir]
- 9. rsc.org [rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Chloroethyl)acetophenone and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(2-Chloroethyl)acetophenone is a valuable chemical intermediate, primarily utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a reactive chloroethyl group and a ketone, allows for diverse subsequent chemical modifications. The principal method for its synthesis on a larger scale is the Friedel-Crafts acylation. These notes provide detailed protocols for the synthesis of the parent compound and discuss the synthesis of its derivatives, with a focus on precursors for significant therapeutic agents like Donepezil.
Part 1: Scale-Up Synthesis of this compound
Principle and Mechanism: Friedel-Crafts Acylation
The synthesis is achieved via the Friedel-Crafts acylation of 2-chloroethylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. Due to the ortho-, para-directing nature of the ethyl group, the primary product is the para-substituted acetophenone.
Experimental Protocol: Laboratory Scale-Up
This protocol details the synthesis of this compound from 2-chloroethylbenzene and acetyl chloride.
Materials:
-
2-Chloroethylbenzene
-
Acetyl Chloride (AcCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a large stir bar
-
Reflux condenser with a gas trap (e.g., leading to a beaker with dilute NaOH to neutralize evolved HCl gas)
-
Addition (dropping) funnel
-
Nitrogen or argon inlet
-
Heating mantle and temperature controller
-
Large beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask with a stirrer, a reflux condenser (with a gas trap), and an addition funnel.[1] Flush the entire system with dry nitrogen to ensure anhydrous conditions.
-
Reagent Charging: In the flask, place anhydrous aluminum chloride (1.1 to 1.5 equivalents) and suspend it in anhydrous dichloromethane. Cool the mixture to 0°C using an ice/water bath.[2]
-
Substrate Addition: In the addition funnel, prepare a solution of 2-chloroethylbenzene (1.0 equivalent) in anhydrous dichloromethane.
-
Acylation: Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred AlCl₃ suspension, maintaining the temperature between 0-5°C.[2] After the addition is complete, add the 2-chloroethylbenzene solution from the other addition funnel dropwise over 1-2 hours. The rate of addition should be controlled to prevent the temperature from rising excessively.[2]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.[1]
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[2] This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[2]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Friedel-Crafts Acylation
The following table summarizes typical reaction conditions and yields for Friedel-Crafts acylations on various aromatic substrates, which can be analogous to the synthesis of this compound.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-3 | ~90% | [1][2] |
| Benzene | Benzoyl Chloride | AlCl₃ | None (excess benzene) | RT | 1 | ~85% | [3] |
| Anisole | Acetic Anhydride | Envirocat EPZG® | None | 90 | 0.5 | 98% | [3] |
| Diphenyl Ether | Acetyl Chloride | Tin Chloride | Toluene | 5 | 6 | High | [4] |
Note: Yields are highly dependent on scale, purity of reagents, and specific reaction conditions.
Part 2: Synthesis of Derivatives - Donepezil Precursors
This compound serves as a versatile building block. While not the most common starting material for the anti-Alzheimer's drug Donepezil, its structural motifs are relevant. The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde.[5][6] This process highlights a key application for aryl ketone intermediates in complex drug synthesis.
Experimental Protocol: Aldol Condensation for Donepezil Precursor
This protocol describes the condensation step, a crucial transformation in the synthesis of Donepezil.[6]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzylpiperidine-4-carboxaldehyde
-
Lithium diisopropylamide (LDA) or another strong base (e.g., Butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Equipment:
-
Dry three-necked round-bottom flask
-
Nitrogen or argon inlet
-
Syringes for reagent transfer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
Setup: Under a dry nitrogen atmosphere, dissolve 5,6-dimethoxy-1-indanone (1.0 equivalent) in anhydrous THF in a three-necked flask.
-
Deprotonation: Cool the solution to -78°C. Slowly add a solution of LDA (1.1 equivalents) via syringe. Stir the mixture at this temperature for 1 hour to form the enolate.
-
Condensation: Add a solution of 1-benzylpiperidine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78°C.
-
Reaction Completion: Allow the reaction to stir at -78°C for 2-3 hours, then let it warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Add water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, an unsaturated intermediate, can be purified by column chromatography on silica gel. This intermediate is then carried forward to the reduction step.[6][7]
Data Presentation: Synthesis of Donepezil Intermediates
The following table presents data on the synthesis and activity of Donepezil and its analogs.
| Compound/Step | Description | Yield (%) | Biological Activity (IC₅₀) | Reference(s) |
| Condensation Intermediate | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | High | N/A | [6] |
| Reduction to Donepezil | Hydrogenation using Raney Nickel and MSA in Methanol | Good | N/A | [6] |
| Donepezil Analog (3j) | Benzothiophene-based analog | - | 0.498 µM (AChE Inhibition) | |
| Donepezil | Reference Compound | - | 0.404 µM (AChE Inhibition) |
General Workflow for Synthesis and Purification
The overall process from starting materials to a purified product follows a logical sequence of steps that is crucial for achieving high yield and purity in a scale-up environment.
Safety Considerations
-
Aluminum Chloride (AlCl₃): Highly water-sensitive, corrosive, and releases HCl gas upon contact with moisture. Handle with care in a dry environment.[2]
-
Acetyl Chloride: Corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood.[2]
-
Quenching: The quenching of Friedel-Crafts reactions is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with adequate cooling, and in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-chloroethyl)acetophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 4-(2-chloroethyl)acetophenone. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the level of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in my crude this compound sample?
A2: Crude this compound, typically synthesized via Friedel-Crafts acylation, may contain several types of impurities. These can include isomeric byproducts (e.g., 2- or 3-(2-chloroethyl)acetophenone), polyacylated products, unreacted starting materials, and residual catalyst.[1] If sulfuryl chloride is used in the synthesis of a related precursor, dichlorinated compounds could also be present.[2]
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your sample. By comparing the crude material to a purified standard (if available), you can identify the number of components and get a preliminary idea of the polarity of the impurities. This information is also crucial for developing an effective column chromatography method.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is expected to be a solid at room temperature. The color should be white to off-white. A significant yellow or brown coloration in the crude product often indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the melting point of the solid is lower than the boiling point of the solvent. To resolve this:
-
Increase the amount of solvent: The concentration of the compound might be too high.
-
Switch to a different solvent system: Use a solvent with a lower boiling point or a solvent mixture. For aromatic ketones, mixtures like ethanol/water, acetone/hexane, or ethyl acetate/hexane can be effective.[3]
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oil formation.
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors:
-
Using too much solvent: This is the most common reason. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, it can lead to significant loss. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Column Chromatography Issues
Q1: My compounds are not separating well on the silica gel column. What can I change?
A1: Poor separation can be addressed by adjusting the mobile phase polarity.[4]
-
If compounds elute too quickly (high Rf values): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).
-
If compounds are stuck on the column (low Rf values): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
For optimal separation, aim for an Rf value of 0.3 to 0.7 for the desired compound on a TLC plate using the chosen solvent system.[4]
Q2: The separated fractions from my column are still impure. What went wrong?
A2: This can happen for a few reasons:
-
Column overloading: Too much crude material was loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude sample.[5]
-
Poor column packing: Cracks or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly without any air bubbles.
-
Fractions are too large: Collecting smaller fractions can improve the resolution of separated compounds.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Key Parameters | Typical Purity | Expected Recovery | Advantages | Disadvantages |
| Recrystallization | Solvent System: Ethanol/Water, Ethyl Acetate/Hexane | >99% | 60-90% | Simple, cost-effective for large quantities, yields highly pure crystalline product. | Lower recovery compared to chromatography, requires screening of solvents.[6] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient | >98% | 70-95% | High resolution for separating closely related impurities, adaptable to various scales.[5] | More time-consuming and requires larger volumes of solvent than recrystallization. |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Rationale/Comments |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy. |
| Ethyl Acetate/Hexane | A common mixture for a wide range of polarities. Dissolve in a minimal amount of ethyl acetate and add hexane as the anti-solvent.[3] | |
| Acetone/Hexane | Acetone is a good solvent for ketones.[7] Use hexane as the anti-solvent. | |
| Column Chromatography | 10-30% Ethyl Acetate in Hexane | A good starting point for moderately polar compounds. Adjust the ratio based on TLC results. |
| 5-20% Dichloromethane in Hexane | Dichloromethane is another option as the polar component of the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Recrystallization solvent (e.g., 95% Ethanol and deionized water)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate and Hexane (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase composition by running TLC plates of the crude material. A good starting point is 20% ethyl acetate in hexane. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.[5]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if solubility is an issue). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The less polar impurities will elute first, followed by the desired product.[5]
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
common side products in the synthesis of 4-(2-chloroethyl)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-chloroethyl)acetophenone.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis is the Friedel-Crafts acylation of (2-chloroethyl)benzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the acetyl group onto the aromatic ring.
Q2: What are the most common side products observed in this synthesis?
A2: The primary side products arise from the substitution pattern on the aromatic ring and potential side reactions of the chloroethyl group. The most common impurity is the ortho-isomer, 2-(2-chloroethyl)acetophenone. Other potential side products include di-acylated products (though less common as the acetyl group is deactivating), and products from reactions involving the chloroethyl side chain, which can lead to polymeric materials.
Q3: My analysis shows a significant amount of an isomeric impurity. What is it and how can I minimize it?
A3: The most likely isomeric impurity is 2-(2-chloroethyl)acetophenone. The (2-chloroethyl) group is an ortho-, para-directing group. While the para-isomer is generally favored due to reduced steric hindrance, the formation of the ortho-isomer is competitive. To minimize the ortho-isomer, you can try running the reaction at a lower temperature, which can increase the selectivity for the para-product. Additionally, careful control of the addition rate of the acylating agent can be beneficial.
Q4: I am observing the formation of a dark, tar-like substance in my reaction. What is the cause?
A4: Tar formation is a common issue in Friedel-Crafts reactions and can be attributed to several factors. The Lewis acid catalyst can promote polymerization of the starting material or product, especially at higher temperatures. The chloroethyl group can also be susceptible to elimination or other side reactions catalyzed by the Lewis acid, leading to reactive intermediates that polymerize. To mitigate this, ensure your reagents and solvent are anhydrous, use a high-purity Lewis acid, maintain a low reaction temperature, and use the minimum necessary amount of catalyst.
Q5: How can I purify the final product to remove these side products?
A5: Purification of this compound is typically achieved through vacuum distillation or column chromatography. Given the isomeric nature of the primary impurity, fractional vacuum distillation is often effective due to the potential for a sufficient boiling point difference between the ortho and para isomers. Column chromatography using a silica gel stationary phase and a suitable solvent system (e.g., a hexane/ethyl acetate gradient) can also provide good separation.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. | - Increase reaction time or slightly increase the reaction temperature after the initial addition. - Ensure the catalyst is active and used in sufficient quantity. |
| - Degradation of product. | - Maintain a low reaction temperature throughout the process. - Quench the reaction promptly upon completion. | |
| - Loss during workup. | - Ensure proper pH adjustment during the aqueous wash steps. - Use an adequate amount of extraction solvent. | |
| Multiple Spots on TLC Close to the Product Spot | - Isomer formation. | - Optimize reaction temperature for para-selectivity (lower temperatures are often better). - Employ fractional vacuum distillation or high-performance column chromatography for separation. |
| - Di-acylation products. | - Use a 1:1 stoichiometry of the acylating agent to the starting material. The acetyl group is deactivating, making di-acylation less likely, but it can occur under forcing conditions. | |
| Dark-Colored Reaction Mixture or Product | - Tar/polymer formation. | - Ensure all glassware is dry and reagents are anhydrous. - Use a high-quality Lewis acid. - Maintain a consistently low reaction temperature. - Consider using a less reactive solvent. |
| Product Solidifies or is a Waxy Solid at Room Temperature | - Presence of impurities. | - The pure product is a low-melting solid or an oil at room temperature. Solidification could indicate the presence of higher melting point impurities. Recrystallization from a suitable solvent (e.g., isopropanol/hexane) after initial purification may be effective. |
III. Data Presentation: Common Side Products
The following table summarizes the common side products in the synthesis of this compound via Friedel-Crafts acylation of (2-chloroethyl)benzene.
| Side Product | Structure | Reason for Formation | Typical Method of Removal |
| 2-(2-chloroethyl)acetophenone | (ortho-isomer) | The (2-chloroethyl) group is an ortho-, para-director. | Fractional vacuum distillation, Column chromatography |
| Polymeric/Tarry Materials | (complex mixture) | Lewis acid-catalyzed polymerization of starting materials or side-reaction products. | Filtration, Distillation (tar remains as residue) |
| Di-acylated Products | (isomeric mixture) | Reaction of the product with the acylating agent. Less common due to deactivation by the first acetyl group. | Column chromatography |
IV. Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
(2-chloroethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a scrubber.
-
Charge the flask with anhydrous DCM and (2-chloroethyl)benzene.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
In the dropping funnel, prepare a solution of acetyl chloride in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
V. Mandatory Visualization
Caption: Synthetic workflow for this compound.
optimization of reaction conditions for 4-(2-chloroethyl)acetophenone synthesis
This guide provides detailed protocols, troubleshooting advice, and optimization strategies for the synthesis of 4-(2-chloroethyl)acetophenone via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I obtained no product. What are the common causes?
A1: Low or no yield in a Friedel-Crafts acylation is typically due to issues with the reagents or reaction conditions. Key factors to investigate include:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.[1][2]
-
Improper Temperature: The reaction should typically be started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion.[3]
-
Purity of Starting Materials: Ensure the starting material, (2-chloroethyl)benzene, and the acylating agent, acetyl chloride, are pure. Impurities can inhibit the reaction.
Q2: I've obtained a mixture of products. How can I improve the selectivity for the desired para-isomer?
A2: The formation of multiple isomers (ortho, meta, para) is a common challenge. The (2-chloroethyl) group is an ortho, para-director.
-
Steric Hindrance: The para position is sterically less hindered than the ortho position, so it is usually the major product.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the para isomer.[1]
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common.
Q3: My reaction mixture turned dark or formed a resinous material. What went wrong?
A3: Dark coloration or polymerization often indicates side reactions. This can be caused by:
-
High Reaction Temperature: Running the reaction at too high a temperature can lead to unwanted side reactions and decomposition.[4]
-
Excess Catalyst: Using a large excess of the Lewis acid catalyst can sometimes promote side reactions.
-
Reaction Time: Allowing the reaction to proceed for too long can also contribute to the formation of byproducts. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
Q4: I'm having trouble with the work-up. The product seems to be lost or difficult to isolate. What are the best practices?
A4: The aqueous work-up is a critical step. The reaction must be carefully quenched by pouring the reaction mixture into ice-cold acid (e.g., dilute HCl). This hydrolyzes the aluminum chloride-ketone complex, liberating the product.[1]
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions. Gentle inversions of the separatory funnel are recommended.
-
Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.
-
Purification: The crude product often requires purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or column chromatography are effective methods.[5][6]
Experimental Protocols
Standard Protocol: Friedel-Crafts Acylation of (2-Chloroethyl)benzene
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
(2-Chloroethyl)benzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) to the flask, followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents). Stir to form a suspension.
-
Reagent Addition: Add (2-chloroethyl)benzene (1.0 equivalent) to the dropping funnel with some anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature between 0 and 5 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table presents illustrative data on how varying reaction parameters can influence the yield and selectivity of the synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst (eq.) | 1.1 | 1.5 | 1.1 | Higher catalyst loading may increase conversion but can also lead to more byproducts. |
| Temperature (°C) | 0 → 25 | -10 → 15 | 25 | Lower temperatures generally favor higher para-selectivity.[1] |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Carbon Disulfide | Solvent polarity can influence catalyst activity and isomer distribution. |
| Reaction Time (h) | 3 | 6 | 1.5 | Optimal time should be determined by TLC monitoring to avoid byproduct formation. |
| Typical Yield (%) | 75-85% | 70-80% | 65-75% | Yields are dependent on strict anhydrous conditions and successful purification. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical decision-making process for troubleshooting low reaction yields.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis and Purification of 4-(2-chloroethyl)acetophenone
Welcome to the technical support center for the synthesis and purification of 4-(2-chloroethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide strategies to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of (2-chloroethyl)benzene with an acetylating agent like acetyl chloride or acetic anhydride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to facilitate the reaction.
Q2: What are the primary side products that can affect the purity of this compound?
A2: The primary side products often include isomers, such as 2-(2-chloroethyl)acetophenone and 3-(2-chloroethyl)acetophenone, due to competing ortho and meta acylation. Additionally, polyacylated products and unreacted starting materials can also be present as impurities.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
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Catalyst quality: Ensure the aluminum chloride is anhydrous and fresh, as moisture can deactivate it.
-
Reaction temperature: The reaction is typically conducted at low temperatures (0-5 °C) to minimize side reactions. Running the reaction at higher temperatures can lead to the formation of undesired byproducts.
-
Purity of starting materials: Use high-purity (2-chloroethyl)benzene and acetylating agent.
-
Reaction time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: What is the best method to purify crude this compound?
A4: A combination of techniques is often most effective.
-
Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile impurities and some isomeric byproducts.
-
Recrystallization: This technique is excellent for achieving high purity. Suitable solvent systems include ethanol, hexane/acetone, or ethanol/water mixtures.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst (AlCl₃) due to moisture exposure. | Use fresh, anhydrous AlCl₃ and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 0-5 °C during the addition of reagents and allow it to slowly warm to room temperature. | |
| Impure starting materials. | Purify (2-chloroethyl)benzene by distillation before use. Use a fresh, unopened bottle of acetyl chloride. | |
| Low Purity (Multiple Spots on TLC) | Formation of isomeric byproducts (ortho, meta). | Optimize the reaction temperature and consider a different Lewis acid catalyst that may offer better regioselectivity. |
| Presence of unreacted starting material. | Increase the reaction time or the molar equivalent of the acetylating agent slightly. Monitor the reaction to completion. | |
| Contamination with polyacylated products. | Use a slight excess of the (2-chloroethyl)benzene relative to the acetylating agent. | |
| Product is an Oil and Won't Crystallize | Presence of impurities depressing the melting point. | Attempt purification by vacuum distillation first to remove major impurities, then proceed with recrystallization. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water or hexane/acetone) can sometimes induce crystallization. | |
| Product Decomposes During Distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the product. Ensure the distillation apparatus is well-sealed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
(2-chloroethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise to the suspension while maintaining the temperature at 0-5 °C.
-
After the addition is complete, add (2-chloroethyl)benzene (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 130-135 °C at 10 mmHg).
Protocol 3: Purification by Recrystallization
Method A: Single Solvent (Ethanol)
-
Dissolve the crude or distilled product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Method B: Mixed Solvent (Hexane/Acetone)
-
Dissolve the crude product in a minimal amount of warm acetone.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Gently warm the solution until the turbidity clears.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a cold hexane/acetone mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Vacuum Distillation | 85-95 | >98.0 | 34-36 |
| Recrystallization (Ethanol) | 75-85 | >99.0 | 37-39 |
| Recrystallization (Hexane/Acetone) | 80-90 | >98.5 | 36-38 |
| Recrystallization (Ethanol/Water) | 70-80 | >99.5 | 38-39 |
Note: Yields are based on the amount of crude product used for purification. Data is representative and may vary based on initial purity.[1]
Visualizations
References
troubleshooting failed reactions involving 4-(2-chloroethyl)acetophenone
Welcome to the technical support center for 4-(2-chloroethyl)acetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might encounter during your experiments with this compound.
Q1: My Friedel-Crafts acylation to synthesize this compound resulted in a low yield and a complex mixture of products. What could be the cause?
A1: Low yields and side products in Friedel-Crafts acylation are common and can stem from several factors. Here’s a systematic troubleshooting approach:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will deactivate the catalyst.
-
Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of the Lewis acid because it complexes with the carbonyl group of the product.[1] Ensure you are using at least a stoichiometric amount, and in some cases, up to three or more molar equivalents may be necessary for optimal results.[2]
-
Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to side reactions and degradation. A typical temperature range is between 0°C and room temperature, but optimization may be required.
-
Order of Addition: The order in which you add the reagents can significantly impact the outcome. A common successful procedure involves suspending the Lewis acid in an anhydrous solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate.[3]
-
Substrate Purity: Ensure your starting materials, particularly the 2-chloroethylbenzoyl chloride and the aromatic substrate, are of high purity. Impurities can interfere with the reaction.
Q2: I am attempting a nucleophilic substitution on the 2-chloroethyl group, but I am observing the formation of a styrene derivative (4-vinylacetophenone) as a major byproduct. How can I prevent this?
A2: The formation of 4-vinylacetophenone is likely due to an elimination reaction (E2) competing with the desired substitution reaction (SN2). The 2-chloroethyl group is susceptible to elimination, especially in the presence of a strong or sterically hindered base.
-
Choice of Base: If your nucleophile is also a strong base, consider using a weaker, non-nucleophilic base if a base is required for the reaction. If the nucleophile itself is basic, using a less hindered nucleophile can favor substitution over elimination.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.[4]
Q3: My reaction with an amine nucleophile is giving me a complex mixture, and I suspect intramolecular side reactions. What could be happening?
A3: The 2-chloroethyl group can undergo intramolecular cyclization, especially when reacted with nucleophiles that can form stable rings. For instance, reaction with a primary amine could potentially lead to the formation of a piperazine derivative through a double alkylation, or an aziridinium intermediate which can be highly reactive.[5][6]
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to prevent unwanted side reactions.
-
Reaction Conditions: Carefully control the stoichiometry of your reactants. Using a large excess of the amine nucleophile can help favor the desired intermolecular reaction over potential intramolecular side reactions.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of byproducts early on and adjust reaction conditions accordingly.
Q4: After workup, I can't find my desired product in the organic layer. What should I check?
A4: It's possible your product has different solubility properties than anticipated.
-
Check the Aqueous Layer: Your product may be more water-soluble than expected, especially if it has polar functional groups. Try extracting the aqueous layer with a different organic solvent.
-
Volatility: If your product is volatile, you may have lost it during solvent removal under reduced pressure. Check the solvent collected in the rotovap trap.
-
Incomplete Reaction or Degradation: It's also possible the reaction did not proceed as expected or that the product degraded during workup. Re-examine your reaction monitoring data (e.g., TLC) before and after the workup to see if the product was present initially. Some products may be sensitive to acidic or basic conditions used during the workup.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is based on general procedures for Friedel-Crafts acylation.[1][3][7]
Materials:
-
Benzene (or other suitable aromatic substrate)
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous AlCl₃ (1.1 to 3 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1 equivalent) dissolved in anhydrous DCM to the AlCl₃ suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add benzene (1 to 1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Once the addition of benzene is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the amine (1.2-2 equivalents), and K₂CO₃ (2-3 equivalents) in acetonitrile or DMF.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Friedel-Crafts Acylation
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh, anhydrous Lewis acid; ensure inert atmosphere. |
| Insufficient catalyst | Increase the molar ratio of the Lewis acid to the acylating agent. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side products. | |
| Formation of multiple products | Over-alkylation/acylation | Use an excess of the aromatic substrate. |
| Isomerization | This is more common in Friedel-Crafts alkylation but can occur. Optimize temperature. | |
| Dark, tar-like reaction mixture | Reaction temperature too high | Run the reaction at a lower temperature. |
| Impure starting materials | Purify reagents before use. |
Table 2: Conditions for Nucleophilic Substitution on the 2-Chloroethyl Group
| Nucleophile Type | Typical Solvent | Typical Base | Temperature Range (°C) | Potential Side Reactions |
| Primary/Secondary Amines | Acetonitrile, DMF | K₂CO₃, Et₃N | 25 - 80 | Elimination (E2), Polysubstitution |
| Phenols | Acetone, DMF | K₂CO₃, Cs₂CO₃ | 50 - 100 | Elimination (E2) |
| Thiols | Ethanol, THF | NaH, NaOEt | 0 - 50 | Elimination (E2) |
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.
Caption: A logical workflow for troubleshooting failed chemical reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. bartleby.com [bartleby.com]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
analytical methods for monitoring the progress of reactions with 4-(2-chloroethyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-chloroethyl)acetophenone. The content is designed to address specific issues encountered during reaction monitoring using various analytical techniques.
General FAQs
Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?
A1: The most common methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of speed, resolution, and structural information.[1]
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
-
Speed and Frequency: TLC is the fastest method for quick, qualitative checks of reaction progress.[2]
-
Quantitative Analysis: HPLC and GC-MS are excellent for accurate quantitative analysis of reactants, products, and byproducts.
-
Structural Confirmation: NMR spectroscopy and Mass Spectrometry (GC-MS) provide detailed structural information to confirm the identity of products and intermediates.[1][3]
-
Volatility and Thermal Stability: GC-MS is suitable only for analytes that are volatile and thermally stable. This compound and many of its likely products fit this profile.
Q3: How do I properly sample a reaction mixture for analysis?
A3: To monitor a reaction, you need to take a small, representative sample (an aliquot) from the reaction mixture at timed intervals.[4] If the reaction is run at or near room temperature, a capillary spotter can be inserted directly into the flask.[5] For reactions at high temperatures or pressures, or those containing suspended solids, it's crucial to cool and/or filter the aliquot quickly to quench the reaction and prepare it for analysis. The sample may need to be diluted or undergo a micro-workup before spotting or injection.[6]
Analytical Methodologies & Troubleshooting
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative tool for visualizing the consumption of starting material and the formation of products.[4]
FAQs for TLC
-
Q: How do I select an appropriate solvent system (eluent) for my reaction?
-
A: Start by finding a solvent system that moves the starting material, this compound, to an Rƒ value of approximately 0.3-0.4.[7] A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[2] You can test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve optimal separation between the starting material and the product spots.
-
-
Q: What is a "co-spot" and why is it important?
-
A: A co-spot involves spotting the reaction mixture directly on top of the starting material reference spot in a central lane on the TLC plate.[7] This is crucial for confirming if the reactant spot in the mixture lane is indeed the starting material, especially when the Rƒ values of the reactant and product are very similar.[5][7]
-
-
Q: My compound is not UV-active. How can I visualize the spots?
Experimental Protocol for TLC Monitoring
-
Plate Preparation : Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line about 1 cm from the bottom to serve as the origin.[7]
-
Chamber Preparation : Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid.[7]
-
Spotting : On the origin line, spot three separate lanes:
-
Lane 1 (Reference) : A diluted sample of pure this compound.
-
Lane 2 (Co-spot) : Spot the reference material first, then carefully spot the reaction mixture aliquot on top of it.[7]
-
Lane 3 (Reaction Mixture) : The aliquot taken from your reaction.
-
-
Development : Place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm) and/or an appropriate chemical stain.[7] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative reaction monitoring, providing high resolution and accurate concentration data.
FAQs for HPLC
-
Q: What is a good starting HPLC method for this compound?
-
Q: How can I quantify the components in my reaction mixture?
-
A: Quantification is typically done using an external standard method.[9] This involves creating a calibration curve by injecting known concentrations of your starting material and purified product. By comparing the peak areas from your reaction sample to the calibration curve, you can determine the concentration of each component.
-
Troubleshooting Guide for HPLC
| Problem | Potential Cause(s) | Solution(s) |
| High Back Pressure | Plugged column frit or guard column; Particulate matter from sample; Mobile phase precipitation. | Back-flush the column; Replace the guard column or inline filter; Filter all samples and mobile phases through a 0.22 or 0.45 µm filter; Ensure mobile phase components are miscible.[10][11] |
| Broad or Tailing Peaks | Column degradation; Sample overload; Mismatched sample solvent and mobile phase. | Use a new or regenerated column; Reduce the injection volume or sample concentration; Dissolve the sample in the mobile phase whenever possible.[10][12] |
| Noisy or Drifting Baseline | Air bubbles in the pump or detector; Contaminated mobile phase or detector cell; Leaks in the system. | Degas the mobile phase using sonication or an inline degasser; Flush the system and detector cell with a strong solvent like isopropanol; Check all fittings for leaks and tighten or replace as needed.[10][13] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Poor column temperature control; Insufficient column equilibration. | Prepare fresh mobile phase; Check the pump for leaks or air bubbles; Use a column oven for stable temperature control; Allow at least 10 column volumes for equilibration after changing solvents.[12][13] |
Experimental Protocol for HPLC Monitoring
-
System Preparation : Set up the HPLC system with a C18 column and the chosen mobile phase. Equilibrate the system until a stable baseline is achieved.[12]
-
Sample Preparation : Take an aliquot from the reaction, quench it, and perform a workup if necessary. Dilute the sample to an appropriate concentration (e.g., ~100 µg/mL) using the mobile phase.[8] Filter the sample through a syringe filter (0.22 µm) before injection.
-
Injection : Inject a standard volume (e.g., 10 µL) of the prepared sample into the HPLC.[8]
-
Data Analysis : Record the chromatogram. Identify peaks based on the retention times of pure standards. Integrate the peak areas to determine the relative amounts of reactant and product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds and provides mass spectra for identification and structural elucidation.[14]
FAQs for GC-MS
-
Q: Can this compound or its products decompose in the GC inlet?
-
A: Yes, thermal decomposition in the hot injector is a potential issue for some organic molecules.[15] It is advisable to start with a lower injector temperature (e.g., 200-250 °C) and check for the appearance of unexpected peaks that might indicate degradation.
-
-
Q: How do I interpret the mass spectrum for my compound?
-
A: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (182.6 g/mol for this compound).[16] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak that is about one-third the intensity of the M+ peak. Fragmentation patterns can help confirm the structure.
-
Troubleshooting Guide for GC-MS
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | Active sites in the injector liner or column; Column contamination. | Use a deactivated liner; Replace the septum; Bake out the column according to the manufacturer's instructions. |
| Poor Sensitivity | Leak in the system; Contaminated ion source. | Check for leaks using an electronic leak detector; Perform ion source cleaning as per the instrument manual. |
| Ghost Peaks | Contamination from previous injections (carryover); Septum bleed. | Run a blank solvent injection after a concentrated sample; Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocol for GC-MS Monitoring
-
System Preparation : Install an appropriate capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17). Set the oven temperature program, injector temperature, and carrier gas flow rate.
-
Sample Preparation : Prepare a quenched and worked-up aliquot. Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
Injection : Inject 1 µL of the sample into the GC.
-
Data Analysis : Analyze the total ion chromatogram (TIC) to see the separated components. Examine the mass spectrum of each peak to identify the compounds by comparing them to a spectral library or the known spectrum of the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for calibration curves for each component.[17]
FAQs for NMR
-
Q: Which signals should I monitor in the ¹H NMR spectrum?
-
A: For this compound, you can monitor the disappearance of its characteristic signals, such as the methyl singlet of the acetyl group (~2.6 ppm) or the triplets of the chloroethyl group.[18] Simultaneously, you will monitor the appearance of new signals corresponding to the product.
-
-
Q: Can I run the reaction directly in the NMR tube?
Experimental Protocol for NMR Monitoring
-
Sample Preparation : Take a quenched aliquot and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard (for qNMR) : For quantitative analysis, add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Data Acquisition : Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁ value) for accurate integration if performing qNMR.
-
Data Analysis : Process the spectrum. Compare the integrals of the product peaks to the reactant peaks or the internal standard to determine the reaction conversion.
Data Summary Tables
Table 1: Example Chromatographic Parameters
| Method | Parameter | Value / Condition |
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexanes:Ethyl Acetate (4:1) | |
| Rƒ (Starting Material) | ~0.4 | |
| HPLC | Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS | Column | DB-5ms, 30 m x 0.25 mm |
| Carrier Gas | Helium | |
| Injector Temp. | 250 °C | |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
Visualization
Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring the progress of a chemical reaction using the analytical methods described.
Caption: General workflow for monitoring a chemical reaction.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [web.njit.edu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. agilent.com [agilent.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 15. scirp.org [scirp.org]
- 16. 4'-(β-Chloroethyl)acetophenone [webbook.nist.gov]
- 17. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 18. rsc.org [rsc.org]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 4-(2-chloroethyl)acetophenone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of regioselective reactions involving 4-(2-chloroethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
The primary challenge stems from the presence of three distinct reactive sites on the molecule:
-
The Chloroethyl Group: The primary alkyl chloride is susceptible to both nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions. Achieving selectivity between these two competing pathways is a common hurdle.
-
The Carbonyl Group (Ketone): The ketone can react with nucleophiles, be reduced to an alcohol, or its α-protons can be removed under basic conditions, leading to enolate formation and potential side reactions.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group, while the chloroethyl group is a weakly deactivating, ortho-, para-directing group. This can complicate the regioselectivity of further aromatic substitutions.
Controlling reaction conditions to target one site without affecting the others is crucial for successful synthesis.
Troubleshooting Guides
Q2: I am observing a mixture of substitution and elimination products when reacting the chloroethyl group. How can I favor nucleophilic substitution (Sₙ2)?
Problem: Low yield of the desired substitution product due to the formation of 4-vinylacetophenone as a major byproduct.
Possible Causes:
-
Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases, which promotes the E2 elimination pathway.
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Steric Hindrance: A sterically hindered nucleophile can act more like a base, abstracting a proton rather than attacking the electrophilic carbon.
Solutions:
-
Choice of Nucleophile: Use a nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), or carboxylates are good nucleophiles but relatively weak bases.
-
Solvent Selection: Polar aprotic solvents like DMSO, DMF, or acetone are known to accelerate Sₙ2 reactions.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient.
Q3: How can I selectively promote the elimination (E2) of the chloroethyl group to synthesize 4-vinylacetophenone?
Problem: Incomplete reaction or significant formation of the Sₙ2 substitution product.
Possible Causes:
-
Insufficiently Strong Base: A weak base will not efficiently deprotonate the β-carbon to initiate the E2 mechanism.
-
Inappropriate Solvent: Protic solvents can solvate the base, reducing its effectiveness.
-
Low Temperature: Elimination reactions often require higher temperatures to overcome the activation energy.
Solutions:
-
Use a Strong, Sterically Hindered Base: A non-nucleophilic, bulky base is ideal for promoting E2 elimination. Potassium tert-butoxide (t-BuOK) is a classic choice.
-
Solvent: A less polar solvent like THF or the conjugate acid of the base (e.g., tert-butanol) is preferred.
-
Increase Temperature: Heating the reaction mixture (refluxing) is typically necessary to favor the elimination pathway.[1]
Table 1: Comparison of Conditions for Sₙ2 vs. E2 Reactions
| Feature | Nucleophilic Substitution (Sₙ2) | Elimination (E2) |
| Goal | Replace -Cl with a nucleophile | Form a C=C double bond |
| Reagent | Good nucleophile, weak base (e.g., NaN₃, NaCN)[2] | Strong, bulky base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar (e.g., THF, t-BuOH) |
| Temperature | Lower (Room Temp to 50°C) | Higher (Reflux) |
| Typical Product | 4-(2-Nu-ethyl)acetophenone | 4-Vinylacetophenone |
Q4: When and how should I protect the ketone functional group?
Problem: The ketone group reacts with my intended reagent for the chloroethyl side-chain (e.g., Grignard reagents, LiAlH₄) or under basic conditions for E2 elimination.
Solution: Protect the ketone as an acetal, which is stable under basic and nucleophilic conditions.[3][4][5]
-
When to Protect: Protect the ketone before carrying out reactions involving strong bases, organometallics, or hydrides that would otherwise attack the carbonyl group.
-
How to Protect: The most common method is to form a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) with removal of water.[6]
-
How to Deprotect: The acetal can be easily removed to restore the ketone by treatment with aqueous acid (e.g., dilute HCl).[6][7]
Table 2: Carbonyl Protection/Deprotection Strategy
| Step | Reagents | Solvent | Conditions | Typical Yield |
| Protection | Ethylene glycol, p-TsOH (cat.) | Toluene | Reflux with Dean-Stark trap | >95% |
| Deprotection | 1M HCl (aq) or Al(HSO₄)₃/wet SiO₂[7] | Acetone/Water | Room Temperature | >90% |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (e.g., Synthesis of 4-(2-azidoethyl)acetophenone)
This protocol is based on the synthesis of analogous compounds.[2]
-
Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (NaN₃) (1.2-1.5 eq).
-
Stir the mixture at room temperature or heat gently to 50-60°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: General Procedure for E2 Elimination (Synthesis of 4-Vinylacetophenone)
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in dry tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add potassium tert-butoxide (t-BuOK) (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield 4-vinylacetophenone.
Protocol 3: Protection of the Carbonyl Group as a Cyclic Acetal
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5-2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01-0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the protected ketone, which is often pure enough for subsequent steps.
Visual Guides
References
- 1. m.youtube.com [m.youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
preventing unwanted polymerization of 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the unwanted polymerization of 4-(2-chloroethyl)acetophenone during experimental procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What causes unwanted polymerization of this compound?
A1: Unwanted polymerization of this compound is primarily driven by two potential pathways:
-
Friedel-Crafts Polyalkylation: In the presence of Lewis acids (e.g., AlCl₃, FeCl₃) or strong protic acids, the chloroethyl group can act as an electrophile, leading to the alkylation of the aromatic ring of another molecule. This process can repeat, forming a poly(ethylenephenylene) structure.
-
Vinyl Polymerization: The elimination of hydrogen chloride (HCl) from the 2-chloroethyl group can form 4-vinylacetophenone. This vinyl monomer is susceptible to free-radical, cationic, or anionic polymerization, similar to styrene. This elimination can be promoted by heat or bases.
Q2: What are the common signs of unwanted polymerization?
A2: The following observations may indicate that unwanted polymerization is occurring:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The formation of a precipitate, gel, or solid mass.
-
The appearance of cloudiness or turbidity in a previously clear solution.
-
Discoloration of the reaction mixture, often turning yellow or brown.
-
Inconsistent analytical data, such as broad peaks in NMR or multiple peaks in GC/MS, suggesting the presence of oligomers.
Q3: How can I prevent polymerization during a reaction involving this compound?
A3: To prevent unwanted polymerization, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize both thermal elimination of HCl and the rate of polymerization.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating free-radical polymerization.
-
Inhibitor Addition: Introduce a suitable inhibitor at the beginning of the reaction.
-
Avoid Strong Lewis Acids: If your synthesis involves a Friedel-Crafts reaction on the acetophenone ring, be aware that the catalyst can also initiate polymerization. Use the mildest possible Lewis acid and the lowest effective concentration. Consider using a Lewis acid scavenger if polymerization is a concern.
Q4: What type of inhibitor should I use?
A4: The choice of inhibitor depends on the likely polymerization mechanism:
-
For Free-Radical Polymerization (after HCl elimination): Phenolic inhibitors like butylated hydroxytoluene (BHT) and 4-tert-butylcatechol (TBC), or stable nitroxide radicals like TEMPO are effective.
-
For Cationic Polymerization (Friedel-Crafts): Amines, such as tri-n-butylamine or dimethylaniline, can act as inhibitors by complexing with the Lewis acid catalyst.
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is critical to prevent degradation and polymerization. Follow these guidelines:
-
Cool and Dark: Store the compound in a cool, dark place, such as a refrigerator, to minimize thermal and light-induced decomposition.
-
Tightly Sealed Container: Use a tightly sealed, opaque container to protect it from air and light.
-
Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Consider Adding an Inhibitor: For extended storage, adding a small amount of a suitable inhibitor like BHT can enhance stability.
Troubleshooting Guides
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of this compound. | 1. Immediate Action: Cool the reaction mixture in an ice bath to slow the polymerization rate. 2. Add an Inhibitor: If compatible with your reaction, add a suitable inhibitor (e.g., a solution of BHT or TEMPO). 3. Dilute: If possible, dilute the mixture with a solvent to reduce the monomer concentration and improve stirring. |
| Low yield of the desired product with significant polymer byproduct. | The rate of polymerization is competing with the desired reaction. | 1. Optimize Reaction Conditions: Lower the reaction temperature. 2. Use an Inhibitor: Add a polymerization retarder or inhibitor at the start of the reaction. 3. Re-evaluate Synthetic Route: Consider a different synthetic strategy that is less prone to polymerization. |
| Polymerization occurs during workup or purification (e.g., distillation). | Removal of inhibitors during extraction or exposure to heat during solvent removal. | 1. Add a Non-Volatile Inhibitor: Before distillation or rotary evaporation, add a non-volatile inhibitor like BHT. 2. Use Low-Temperature Purification: Employ purification techniques that do not require high temperatures, such as column chromatography at room temperature. |
| The compound turns yellow or brown upon storage. | Slow polymerization or degradation is occurring. | 1. Check Purity: Analyze a small sample to determine the extent of degradation. 2. Re-purify if Necessary: If the purity is compromised, re-purify the compound before use. 3. Improve Storage Conditions: Ensure the compound is stored in a cool, dark, and inert environment. |
Data Presentation
Table 1: Effectiveness of Inhibitors for Styrene (as a model for 4-vinylacetophenone) Polymerization
| Inhibitor | Type | Concentration (ppm) | Temperature (°C) | Polymer Growth after 4h (%) |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10-50 | 100-120 | Varies |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 | 100 | 42.50 |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 200 | 100 | 16.40 |
| 4-hydroxy-TEMPO | Nitroxide Radical | 200 | 100 | 24.85 |
| 4-oxo-TEMPO | Nitroxide Radical | 200 | 100 | 46.8 |
Data is illustrative and based on studies of styrene polymerization. Effectiveness may vary for 4-vinylacetophenone.[1]
Table 2: Qualitative Effectiveness of Inhibitors for Friedel-Crafts Polymerization
| Inhibitor Class | Example | Mechanism of Action | Relative Effectiveness |
| Primary Amines | n-Butylamine | Lewis base, complexes with catalyst | Weak |
| Secondary Amines | Di-n-butylamine | Lewis base, complexes with catalyst | Moderate |
| Tertiary Amines | Tri-n-butylamine | Lewis base, complexes with catalyst | Strong |
| Aromatic Amines | Dimethylaniline | Lewis base, complexes with catalyst | Strong |
Effectiveness is based on the ability to inhibit the polymerization of styrene with SnCl₄ as a catalyst.[2]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Prone to Polymerization
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent water from interfering with Lewis acid catalysts.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (argon or nitrogen) for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation: If using a solvent, ensure it is anhydrous and deoxygenated. If the starting material contains a storage inhibitor that might interfere with the desired reaction, it should be removed prior to use (see Protocol 2).
-
Addition of Inhibitor: Add the appropriate inhibitor (e.g., 100-200 ppm of BHT for potential free-radical polymerization, or a Lewis acid scavenger for Friedel-Crafts reactions) to the reaction flask containing this compound before adding any catalysts or other reactive reagents.
-
Temperature Control: Place the reaction flask in a temperature-controlled bath (e.g., ice-water, dry ice-acetone) set to the desired reaction temperature.
-
Reagent Addition: Add reagents slowly and in a controlled manner to manage any exotherms.
-
Monitoring: Monitor the reaction progress by TLC or another appropriate method. Also, keep a visual check for any signs of polymerization.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a cold, weak acid or base). During work-up and purification, minimize exposure to high temperatures. If solvent removal under reduced pressure is necessary, consider adding a non-volatile inhibitor like BHT.
Protocol 2: Removal of Phenolic Inhibitors from a Liquid Monomer (Adapted for this compound)
This protocol is for removing acidic phenolic inhibitors like TBC.
-
Prepare a Basic Solution: Prepare a 5-10% aqueous solution of sodium hydroxide.
-
Liquid-Liquid Extraction: In a separatory funnel, wash the this compound with the NaOH solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the washing 2-3 times.
-
Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Brine Wash: Wash with a saturated sodium chloride solution to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filtration: Filter to remove the drying agent.
-
Immediate Use: The purified compound is now highly susceptible to polymerization and should be used immediately.
Mandatory Visualizations
Caption: Potential pathways for the unwanted polymerization of this compound.
Caption: A logical workflow for troubleshooting unexpected polymerization during an experiment.
References
development of robust and scalable work-up procedures for 4-(2-chloroethyl)acetophenone reactions
Welcome to the Technical Support Center for the . This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of 4-(2-chloroethyl)acetophenone.
Troubleshooting Guides and FAQs
This section provides solutions to common problems encountered during the synthesis of this compound, primarily through Friedel-Crafts acylation of 2-chloroethylbenzene with acetyl chloride.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to reactants, catalyst, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or starting materials will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction mixture, preventing it from participating in further catalytic cycles. Therefore, it is essential to use at least a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.1-1.2 equivalents) of the catalyst relative to the acylating agent.
-
Purity of Reagents: The purity of all reagents, including 2-chloroethylbenzene, acetyl chloride, and the solvent, is critical. Impurities can interfere with the reaction or deactivate the catalyst.
-
Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, insufficient heating during the reaction can lead to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Issue 2: Formation of Multiple Products/Impurities
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these impurities and how can I minimize them?
A2: The formation of multiple products in Friedel-Crafts acylation is a frequent challenge. The primary impurities are often isomers of the desired product and polysubstituted byproducts.
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Isomer Formation: The acylation of a monosubstituted benzene ring, such as 2-chloroethylbenzene, can result in the formation of ortho, meta, and para isomers. The ethyl group is an ortho-, para-director. Therefore, in addition to the desired this compound (para-isomer), the formation of 2-(2-chloroethyl)acetophenone (ortho-isomer) is a common side product. The ratio of these isomers is influenced by steric hindrance and reaction temperature. To favor the para product, running the reaction at lower temperatures is often beneficial.
-
Polysubstitution: Although the acetyl group is deactivating, forcing reaction conditions (high temperature, long reaction time, or a large excess of catalyst and acylating agent) can sometimes lead to diacylation of the aromatic ring. Using a stoichiometry of close to 1:1 for the reactants can help minimize this.[2]
-
Starting Materials: Unreacted 2-chloroethylbenzene is a common impurity if the reaction does not go to completion.
Issue 3: Difficult Work-up and Purification
Q3: I am experiencing difficulties during the work-up, such as emulsions during extraction, or I am losing a significant amount of product during purification. What can I do?
A3: A robust work-up and efficient purification are critical for obtaining a high yield of pure product.
-
Quenching the Reaction: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and any remaining catalyst. This is typically done by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[3] This process is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for an extended period.
-
Purification by Recrystallization: Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial. An ideal solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure compound upon cooling. For acetophenone derivatives, common recrystallization solvents include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/heptane.[4] It is advisable to perform small-scale solvent screening to find the optimal conditions.
Data Presentation
The following tables summarize typical reaction parameters for the Friedel-Crafts acylation of an activated benzene derivative to provide a general understanding of the reaction. Note: Specific quantitative data for the synthesis of this compound was not available in the searched literature. The data below is representative of similar Friedel-Crafts acylation reactions.
Table 1: Effect of Catalyst Molar Ratio on Product Yield
| Entry | Substrate:Acylating Agent:Catalyst Molar Ratio | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| 1 | 1 : 1 : 0.8 | 4 | 25 | < 40 |
| 2 | 1 : 1 : 1.0 | 4 | 25 | 60-70 |
| 3 | 1 : 1 : 1.2 | 4 | 25 | > 85 |
| 4 | 1 : 1 : 1.5 | 4 | 25 | > 85 (potential for more side products) |
Table 2: Effect of Temperature and Reaction Time on Product Yield
| Entry | Substrate:Acylating Agent:Catalyst Molar Ratio | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| 1 | 1 : 1 : 1.1 | 2 | 0 -> 25 | 75 |
| 2 | 1 : 1 : 1.1 | 4 | 0 -> 25 | 88 |
| 3 | 1 : 1 : 1.1 | 4 | 40 | 85 (increased ortho-isomer) |
| 4 | 1 : 1 : 1.1 | 8 | 0 -> 25 | 90 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of 2-chloroethylbenzene with acetyl chloride using anhydrous aluminum chloride as the catalyst.
Materials:
-
2-Chloroethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/heptane)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube or nitrogen inlet.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 2-chloroethylbenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low or no product yield in Friedel-Crafts acylation.
References
identification and characterization of impurities in 4-(2-chloroethyl)acetophenone samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-chloroethyl)acetophenone. It offers insights into the identification and characterization of potential impurities, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, byproducts from side reactions during synthesis (e.g., Friedel-Crafts acylation), and isomers.[1][2] Degradation products can form due to hydrolysis, oxidation, or photolysis.[3][4]
Q2: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?
A2: Peak tailing for ketonic compounds like acetophenones can be caused by several factors. A common reason is the interaction of the analyte with acidic silanol groups on the surface of the silica-based column packing.[5] Other potential causes include column contamination, a mismatch between the sample solvent and the mobile phase, or an inappropriate mobile phase pH.[5]
Q3: I am observing extra peaks in my chromatogram that I suspect are degradation products. How can I confirm this?
A3: To identify degradation products, you can perform forced degradation studies.[3][4] This involves subjecting your this compound sample to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis.[6][7] By comparing the chromatograms of the stressed samples with your original sample, you can identify the peaks corresponding to degradation products. Further characterization can be achieved using techniques like LC-MS/MS.
Q4: What is a suitable starting point for developing an HPLC method for purity analysis of this compound?
A4: A good starting point for method development is a reversed-phase HPLC method using a C18 column.[8][9] A mobile phase consisting of a mixture of acetonitrile and water or a buffer is commonly used for acetophenone derivatives.[5][10] Gradient elution is often preferred to achieve good separation of the main peak from various potential impurities with different polarities. UV detection at a wavelength where the acetophenone chromophore has strong absorbance (e.g., around 245 nm) is a suitable detection method.
Q5: Can I use Gas Chromatography (GC) for the analysis of this compound and its impurities?
A5: Yes, GC is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound and many of its potential impurities.[11] A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high resolution and sensitivity.[12] Derivatization may sometimes be employed to improve the chromatographic properties of certain impurities.[13]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | - Interaction with residual silanols on the column. - Column contamination. - Mobile phase pH is not optimal. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Flush the column with a strong solvent. - Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Peak Splitting | - Column void or channeling. - Co-elution of an impurity. - Sample solvent is too strong. | - Replace the column. - Optimize the mobile phase gradient or composition for better separation. - Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system. - Carryover from a previous injection. | - Use fresh, high-purity solvents and filter the mobile phase. - Implement a needle wash step in your injection sequence. |
| Baseline Noise | - Air bubbles in the detector. - Contaminated mobile phase. - Detector lamp aging. | - Degas the mobile phase thoroughly. - Use fresh, high-purity solvents. - Replace the detector lamp. |
Sample Preparation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Dissolution of Sample | - Insufficient solvent volume. - Inappropriate solvent. | - Increase the solvent volume or use sonication to aid dissolution. - Choose a solvent in which this compound is freely soluble. |
| Precipitation of Analyte Upon Injection | - Sample solvent is not compatible with the mobile phase. | - Dissolve the sample in the initial mobile phase or a solvent with similar polarity. |
| Sample Degradation During Preparation | - Sample is unstable in the chosen solvent. - Exposure to light or heat. | - Prepare samples fresh before analysis. - Protect samples from light and store them at a low temperature. |
Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Structure | Typical Origin | Expected Retention Time (Relative to Main Peak) |
| 2-(2-chloroethyl)acetophenone | (Chemical structure of the ortho isomer) | Isomeric byproduct of Friedel-Crafts acylation | < 1.0 |
| 3-(2-chloroethyl)acetophenone | (Chemical structure of the meta isomer) | Isomeric byproduct of Friedel-Crafts acylation | < 1.0 |
| 1-Chloro-2-ethylbenzene | (Chemical structure of starting material) | Unreacted starting material | < 1.0 |
| Acetyl chloride | (Chemical structure of starting material) | Unreacted starting material | Very early eluting |
| Di-(4-(2-chloroethyl)phenyl) ketone | (Chemical structure of a poly-acylated byproduct) | Poly-acylation side reaction | > 1.0 |
Table 2: Potential Degradation Products of this compound
| Degradation Product Name | Structure | Formation Condition | Expected Retention Time (Relative to Main Peak) |
| 4-(2-hydroxyethyl)acetophenone | (Chemical structure with -OH instead of -Cl) | Hydrolysis | < 1.0 |
| 4-vinylacetophenone | (Chemical structure with a vinyl group) | Elimination of HCl | < 1.0 |
| 4-acetylbenzoic acid | (Chemical structure with a carboxylic acid group) | Oxidation of the ethyl group | > 1.0 |
| 1-(4-(2-chloroethyl)phenyl)ethan-1-ol | (Chemical structure with the ketone reduced to an alcohol) | Reduction | < 1.0 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid sample in a hot air oven at 105 °C for 48 hours. Dissolve in the sample solvent before injection.
-
Photolytic Degradation: Expose a solution of the sample (1 mg/mL) to UV light (254 nm) for 24 hours.
Visualizations
Caption: Experimental workflow for HPLC impurity profiling.
Caption: Troubleshooting logic for abnormal HPLC peak shapes.
Caption: Potential degradation pathways of this compound.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Detection & Quantitation of Process Related Impurities [syngeneintl.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Methods for 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(2-chloroethyl)acetophenone, a key building block in the development of various pharmaceutical agents, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes, offering detailed experimental protocols and a summary of quantitative data to aid in methodological selection. The presented data is based on established chemical transformations and analogous reactions reported in the literature, providing a reliable framework for laboratory application.
Introduction to Synthetic Strategies
Two principal and distinct methodologies for the synthesis of this compound are outlined below.
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Method 1: Two-Step Synthesis via a Hydroxyethyl Intermediate. This common and often reliable approach involves the initial synthesis of 4-(2-hydroxyethyl)acetophenone, followed by the chlorination of the primary alcohol to yield the desired product. This method offers the advantage of well-understood individual reactions with generally good yields.
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Method 2: Direct Friedel-Crafts Acylation. This pathway aims to construct the target molecule in a single step through the Friedel-Crafts acylation of a suitable aromatic substrate with 3-chloropropionyl chloride. While potentially more efficient in terms of step count, this method's feasibility and regioselectivity are highly dependent on the starting materials and reaction conditions.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical yields and reaction conditions reported for analogous transformations.
| Parameter | Method 1: Two-Step Synthesis | Method 2: Direct Friedel-Crafts Acylation |
| Starting Materials | 4-Bromoacetophenone, Ethylene Oxide | Ethylbenzene, 3-Chloropropionyl Chloride |
| Key Intermediates | 4-(2-hydroxyethyl)acetophenone | - |
| Overall Yield | 60-70% (estimated) | 40-50% (estimated) |
| Purity | High (after chromatography) | Moderate to High (requires careful purification) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Key Reagents | Magnesium, Ethylene Oxide, Thionyl Chloride | Aluminum Chloride, 3-Chloropropionyl Chloride |
| Scalability | Readily scalable | Potentially limited by catalyst deactivation |
Experimental Protocols
Method 1: Two-Step Synthesis via a Hydroxyethyl Intermediate
This method is divided into two main stages: the formation of the Grignard reagent and its reaction with ethylene oxide, followed by the chlorination of the resulting alcohol.
Step 1: Synthesis of 4-(2-hydroxyethyl)acetophenone
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Reaction Principle: A Grignard reagent is prepared from 4-bromoacetophenone (with the ketone group protected as a ketal) and magnesium. This organometallic intermediate then undergoes a nucleophilic attack on the electrophilic carbon of ethylene oxide, followed by acidic workup to yield the primary alcohol. To prevent the Grignard reagent from reacting with the ketone on another molecule of the starting material, the ketone must first be protected, for example, as an ethylene glycol ketal.
-
Detailed Protocol:
-
Protection of 4-bromoacetophenone: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equiv.) and ethylene glycol (1.2 equiv.) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 4-bromoacetophenone.
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Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equiv.). Activate the magnesium with a small crystal of iodine. Add a solution of the protected 4-bromoacetophenone (1 equiv.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.
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Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly bubble ethylene oxide gas (1.5 equiv.) through the solution or add a cooled solution of ethylene oxide in THF. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
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Workup and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Acidify the mixture with 2M HCl to hydrolyze the ketal protecting group. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-hydroxyethyl)acetophenone.
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Step 2: Chlorination of 4-(2-hydroxyethyl)acetophenone
-
Reaction Principle: The primary alcohol of 4-(2-hydroxyethyl)acetophenone is converted to the corresponding chloride using thionyl chloride. Pyridine is often added to neutralize the HCl gas generated during the reaction.
-
Detailed Protocol:
-
In a fume hood, dissolve 4-(2-hydroxyethyl)acetophenone (1 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
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Add thionyl chloride (1.2 equiv.) dropwise from the dropping funnel. A small amount of pyridine (0.1 equiv.) can be added to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer and extract the aqueous layer with DCM (2 x).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
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Method 2: Direct Friedel-Crafts Acylation
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Reaction Principle: This method involves the direct acylation of ethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The ethyl group is an ortho-, para-director, and the para-product is generally favored due to steric hindrance.
-
Detailed Protocol:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add anhydrous aluminum chloride (1.3 equiv.) and anhydrous dichloromethane (DCM) under an inert atmosphere.
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Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.1 equiv.) and ethylbenzene (1 equiv.) in DCM dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by GC-MS or TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for Method 1: Two-Step Synthesis.
Caption: Workflow for Method 2: Direct Friedel-Crafts Acylation.
Conclusion
The choice between these two synthetic methodologies for this compound will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability. Method 1, the two-step synthesis, is a more robust and generally higher-yielding approach, making it suitable for applications where purity and yield are critical. Method 2, the direct Friedel-Crafts acylation, offers a more streamlined process that may be preferable for rapid synthesis, provided that potential issues with regioselectivity and purification can be adequately addressed. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable an informed decision for the efficient synthesis of this valuable chemical intermediate.
Spectroscopic Analysis for the Structural Validation of 4-(2-chloroethyl)acetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis for the structural validation of 4-(2-chloroethyl)acetophenone. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this compound, this guide presents its available Infrared (IR) and Mass Spectrometry (MS) data. For comparative purposes, a full spectroscopic dataset, including ¹H NMR, ¹³C NMR, IR, and MS, is provided for two structurally related alternatives: 4-chloroacetophenone and 4-ethylacetophenone. This allows for a detailed comparison of spectroscopic features and aids in the structural elucidation of similar acetophenone derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the two comparative compounds.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | No experimental data found in publicly available databases. |
| 4-chloroacetophenone | 7.91 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H), 2.61 (s, 3H) |
| 4-ethylacetophenone | 7.89 (d, J = 8.4 Hz, 2H), 7.29 (d, J = 8.4 Hz, 2H), 2.97 (q, J = 7.6 Hz, 2H), 2.60 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H) |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found in publicly available databases. |
| 4-chloroacetophenone | 196.8, 139.6, 135.4, 129.7, 128.9, 26.5 |
| 4-ethylacetophenone | 197.9, 150.5, 134.9, 128.3, 128.0, 29.0, 26.5, 15.3 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (ν) cm⁻¹ |
| This compound | Strong C=O stretch expected around 1680 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, C-Cl stretch typically in the 600-800 cm⁻¹ region. |
| 4-chloroacetophenone | ~1685 (C=O), ~1589, 1488, 1400 (C=C aromatic), ~1265, ~1092, ~1013, ~956, ~825 (C-H aromatic bending), ~595 (C-Cl) |
| 4-ethylacetophenone | ~2970 (C-H aliphatic), ~1680 (C=O), ~1605, 1575 (C=C aromatic), ~1265, ~830 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z |
| This compound | 182/184 (M⁺, due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include [M-CH₂Cl]⁺ (m/z 133), [M-COCH₃]⁺, [C₆H₄COCH₃]⁺ (m/z 119), [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77), [CH₃CO]⁺ (m/z 43). |
| 4-chloroacetophenone | 154/156 (M⁺, due to ³⁵Cl/³⁷Cl isotopes). Key fragments: 139/141 ([M-CH₃]⁺), 111/113 ([M-COCH₃]⁺), 75. |
| 4-ethylacetophenone | 148 (M⁺). Key fragments: 133 ([M-CH₃]⁺), 105 ([M-C₂H₅]⁺), 91, 77. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton-decoupled spectra are obtained to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing the Analytical Process
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structural validation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical process for structural validation.
A Comparative Guide to the Quantitative Analysis of 4-(2-chloroethyl)acetophenone by GC and HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-(2-chloroethyl)acetophenone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) and their precursors. This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on selecting the most suitable method based on analytical requirements.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The Flame Ionization Detector (FID) is commonly used for quantitative analysis in pharmaceutical applications due to its high sensitivity to organic compounds and wide linear range.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. Detection is often performed using an Ultraviolet (UV) detector, which measures the analyte's absorbance at a specific wavelength.
Quantitative Performance Comparison
The choice between GC and HPLC often depends on the specific analytical needs, such as sensitivity, speed, and the nature of the sample matrix. Below is a summary of typical performance data for the quantitative analysis of this compound using both techniques. These values are representative and may vary based on the specific instrumentation and conditions used.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Retention Time (t_R) | ~ 8.5 minutes | ~ 5.2 minutes |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 0.5 - 100 µg/mL | 0.5 - 150 µg/mL |
| Limit of Detection (LOD) | ~ 0.15 µg/mL | ~ 0.10 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 0.35 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible quantitative results. The following sections outline representative methods for the analysis of this compound by GC-FID and HPLC-UV.
Gas Chromatography (GC-FID) Protocol
This method is suitable for determining the purity and quantifying volatile impurities related to this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), in a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly to create a stock solution.
-
Prepare working standards and quality control samples by further diluting the stock solution to fall within the validated linear range (e.g., 0.5 - 100 µg/mL)[1].
2. Instrumental Conditions:
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1].
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID), 280°C.
-
Data System: Chromatographic data station for peak integration and quantification.
3. Validation Parameters:
-
Specificity: The method should demonstrate the ability to separate this compound from potential impurities and degradation products[1].
-
Linearity: A minimum of five concentrations across the specified range should be analyzed to establish a linear relationship (r² ≥ 0.995)[2].
-
Accuracy & Precision: Assessed by analyzing replicate preparations of spiked samples at different concentration levels. Accuracy should be within 98-102%, and precision (RSD) should be ≤2%[3].
-
LOD & LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[4].
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This stability-indicating method is ideal for the routine quality control and quantification of this compound in the presence of non-volatile impurities and degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve and dilute to volume in a 50 mL volumetric flask using the mobile phase as the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage[5].
-
Prepare working standards and quality control samples by diluting a stock solution to concentrations within the validated linear range (e.g., 0.5 - 150 µg/mL)[2].
2. Instrumental Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector set at 245 nm (based on the UV absorbance maximum of the acetophenone chromophore).
-
Data System: Chromatographic data station for peak integration and quantification.
3. Validation Parameters:
-
Specificity: Evaluated by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products at the analyte's retention time[7][8].
-
Linearity: A minimum of five concentrations across the specified range should be analyzed to establish a linear relationship (r² ≥ 0.995)[2].
-
Accuracy & Precision: Assessed by analyzing replicate preparations of spiked placebo at multiple levels. Accuracy should be within 98-102%, and precision (RSD) should be ≤2%[4][8].
-
LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[4].
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes for both GC and HPLC methods.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are robust and reliable techniques for the quantitative analysis of this compound.
Choose GC-FID when:
-
The primary goal is to analyze for volatile or semi-volatile process impurities.
-
The analyte is thermally stable and readily vaporized.
-
A mass spectrometric (MS) detector is available for definitive peak identification.
Choose HPLC-UV when:
-
A stability-indicating method is required to separate the main component from non-volatile degradation products.
-
The analyte is thermally labile or has a high boiling point.
-
Higher precision and slightly better sensitivity are required for routine quality control assays.
Ultimately, the choice of method should be guided by the specific application, regulatory requirements, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal data, offering a more complete purity profile of the analyte.
References
Comparative Biological Evaluation of 4-(2-chloroethyl)acetophenone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-(2-chloroethyl)acetophenone analogs, focusing on their potential as anticancer agents. The information is compiled from various studies to offer insights into their cytotoxic effects and mechanisms of action.
This publication summarizes the available data on the cytotoxic properties of this compound derivatives, primarily focusing on hydrazone and chalcone analogs. Due to the limited availability of comprehensive comparative studies on a homologous series, this guide presents data from individual studies on representative compounds. The objective is to provide a consolidated resource to aid in the design and development of novel therapeutic agents based on the this compound scaffold.
Cytotoxicity of this compound Analogs
The cytotoxic activity of various acetophenone derivatives, including those derived from this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
Hydrazone Derivatives of 4-(2-chloroethyl)semicarbazide
A study on hydrazone derivatives synthesized from 4-(2-chloroethyl)semicarbazide revealed their antiproliferative activity against human brain (U251) and liver (HepG2) carcinoma cell lines. The acetophenone derivatives, in particular, showed notable cytotoxic effects.
Table 1: Cytotoxic Evaluation of Acetophenone Hydrazone Derivatives of 4-(2-chloroethyl)semicarbazide
| Compound | Substituent (R) | U251 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| 3a | H | > 100 | > 100 |
| 3b | p-CH₃ | > 100 | > 100 |
| 3c | p-Cl | > 100 | > 100 |
| 3d | p-Br | > 100 | > 100 |
| 3e | p-OCH₃ | 85 | 6 |
| 3f | p-NO₂ | 70 | 8 |
Data sourced from a study on hydrazone derivatives of 4-(2-chloroethyl)semicarbazide.
Chalcone Derivatives of Acetophenone
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer effects. The cytotoxicity of various chalcone derivatives of acetophenone has been investigated against multiple cancer cell lines.
Table 2: Cytotoxic Evaluation of Representative Acetophenone Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 1,3-Diphenylpropenone | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 | |
| WRL68 (Liver) | < 20 | |
| 3-(3-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 | |
| WRL68 (Liver) | < 20 |
Data represents a selection of chalcones synthesized from acetophenone and evaluated for their cytotoxic activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the evaluation of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[2]
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells and treat with the test compounds for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic compounds induce cell cycle arrest at specific phases. Cell cycle distribution can be analyzed by staining the cellular DNA with propidium iodide and measuring the fluorescence intensity by flow cytometry.
Procedure:
-
Culture and treat cells with the compounds of interest.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
Experimental Workflow: Synthesis of Chalcones
The Claisen-Schmidt condensation is a common method for synthesizing chalcones from acetophenones and benzaldehydes.
Caption: General workflow for the synthesis of chalcone analogs.
Signaling Pathway: Induction of Apoptosis by Chalcones
Chalcones are known to induce apoptosis through various signaling pathways. A simplified, generalized pathway is depicted below. Chalcones can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c from the mitochondria. This triggers a caspase cascade, ultimately leading to programmed cell death.
Caption: A generalized signaling pathway for chalcone-induced apoptosis.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical step in the development of chiral pharmaceuticals and fine chemicals. For chiral derivatives of 4-(2-chloroethyl)acetophenone, which are important intermediates in the synthesis of various bioactive molecules, selecting an appropriate and efficient analytical methodology is paramount. This guide provides a comparative overview of the primary analytical techniques for assessing enantiomeric purity, supported by experimental data for analogous compounds and detailed protocols.
Comparison of Key Analytical Techniques
The most common and powerful techniques for the separation and quantification of enantiomers are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these methods often depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP). | Chemical shift non-equivalence of enantiomers in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent. |
| Analytes | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (mg to µg range). |
| Speed | Moderate analysis times (minutes to an hour).[1] | Fast analysis times (minutes). | Fast data acquisition (minutes), but sample preparation can be longer.[1] |
| Solvent Consumption | Higher consumption of organic solvents.[1][2] | Low, primarily uses carrier gas. | Low, uses small amounts of deuterated solvents.[1][2] |
| Resolution | Can achieve high resolution with proper method development.[3] | Excellent resolution for volatile compounds. | Does not separate enantiomers, but provides signals for quantification of enantiomeric excess. |
| Method Development | Can be empirical and time-consuming, involving screening of columns and mobile phases.[3][4] | Requires optimization of temperature programs and carrier gas flow rates. | Involves selection of appropriate chiral auxiliaries and optimization of concentration. |
Experimental Protocols and Data
While specific data for chiral derivatives of this compound is not abundant in publicly available literature, the following protocols for analogous acetophenone derivatives can be readily adapted.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[3] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds.[5][6]
Experimental Protocol (Adapted for this compound derivatives):
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP):
-
Mobile Phase:
-
For Chiralcel OD-H: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9] For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) is recommended. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be needed.
-
For Lux Amylose-2 (Reversed-Phase): A mixture of acetonitrile and water with 0.1% acetic acid (e.g., 50:50 v/v).[7][8]
-
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Expected Data:
The two enantiomers will exhibit different retention times (tR). The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula:
% ee = |(A1 - A2) / (A1 + A2)| x 100
Table of Typical Retention Times for Acetophenone Derivatives on Chiralcel OD-H:
| Compound | Mobile Phase (n-Hexane:i-PrOH) | tR1 (min) | tR2 (min) | Reference |
| 1-(4'-methoxyphenyl)ethanol | 99:1 | (S) 22.6 | (R) - | [9] |
| 1-(3'-methoxyphenyl)ethanol | 95:5 | (R) 23.1 | (S) 26.4 | [9] |
| 1-(3'-trifluoromethylphenyl)ethanol | 98:2 | (S) 18.5 | (R) 19.3 | [9] |
Chiral Gas Chromatography (GC)
Chiral GC is an excellent method for the analysis of volatile and thermally stable chiral compounds, offering high resolution and fast analysis times.[10]
Experimental Protocol (Adapted for derivatives of this compound):
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase (CSP): β-DEX™ 225 (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin).[10]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 210 °C.[11]
-
Detector Temperature: 250 °C.[11]
-
Oven Temperature Program: Start at 50°C (hold for 5 min), then ramp to 195°C at 15°C/min, and hold for 5 minutes.[11]
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
Expected Data:
Similar to HPLC, the enantiomers will be separated based on their differential interaction with the CSP, resulting in two distinct peaks in the chromatogram. The % ee is calculated using the peak areas.
Table of Typical Retention Times for Acetophenone Reduction Product on β-DEX™ 225:
| Compound | tR(R) (min) | tR(S) (min) | Reference |
| 1-phenylethanol | 6.82 | 6.98 | [12] |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Experimental Protocol (Using a Chiral Derivatizing Agent):
-
Derivatization: React the chiral derivative of this compound (assuming it has a suitable functional group like a hydroxyl or amine after reduction or other modification) with a highly enantiopure CDA, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride). This reaction converts the pair of enantiomers into a pair of diastereomers.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: The diastereomers will have chemically non-equivalent protons or fluorine atoms, leading to distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the original sample.
Expected Data:
The NMR spectrum will show two distinct sets of peaks for the two diastereomers. The integration of a well-resolved pair of corresponding signals is used to determine the enantiomeric ratio.
Visualizing the Workflow
The general workflow for assessing enantiomeric purity using chromatographic techniques involves several key steps from sample preparation to data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases [mdpi.com]
- 8. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Comparative Guide to Analytical Methods for the Determination of 4-(2-chloroethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantitative determination of 4-(2-chloroethyl)acetophenone. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and pharmaceutical development. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following tables summarize typical performance characteristics for the analytical methods discussed. The data presented is representative of validated methods for similarly structured aromatic ketones and halo-substituted compounds.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.001 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 µg/mL | 0.005 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Table 2: Suitability of Methods for Different Matrices
| Matrix | HPLC-UV | GC-MS | LC-MS/MS |
| Bulk Pharmaceutical Chemical | Excellent | Good | Excellent |
| In-process Samples | Excellent | Good | Excellent |
| Biological Matrices (Plasma, Urine) | Limited | Requires Derivatization | Excellent |
| Environmental Samples (Water) | Moderate | Excellent | Very Good |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of bulk this compound and in-process samples where high concentrations are expected and the sample matrix is relatively clean.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 245 nm
-
-
Analysis: Inject the prepared standards and samples. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to HPLC-UV and is suitable for identifying and quantifying this compound, especially in complex matrices or at lower concentrations.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane. Prepare working standards by serial dilution in dichloromethane to concentrations ranging from 0.05 to 20 µg/mL.
-
Sample Preparation: Extract the sample with dichloromethane. The exact procedure will depend on the sample matrix. For solid samples, dissolution followed by liquid-liquid extraction may be necessary. For liquid samples, direct injection or liquid-liquid extraction can be used. Concentrate the extract if necessary.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 182, 167, 121).
-
-
Analysis: Inject the prepared standards and samples. Identify the analyte based on its retention time and the presence of characteristic ions. Quantify using a calibration curve constructed from the standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex biological or environmental matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and serially dilute to create calibration standards in a relevant matrix blank. For plasma samples, protein precipitation with acetonitrile is a common sample preparation technique. Spike the internal standard into all samples and standards.
-
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: A suitable gradient from 10% to 90% mobile phase B over several minutes.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion for this compound would need to be determined by direct infusion (e.g., parent ion [M+H]⁺ at m/z 183.05, with a characteristic fragment ion).
-
-
Analysis: Inject the prepared standards and samples. Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Mandatory Visualization
The following diagram illustrates a common synthetic pathway for the preparation of substituted acetophenones, the Friedel-Crafts Acylation, which can be adapted for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Comparative Pharmacological Profile of Acetophenone Derivatives: A Focus on Chloro-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacological properties of acetophenone derivatives, with a particular emphasis on analogs structurally related to 4-(2-chloroethyl)acetophenone. While a direct comparative study on a series of this compound derivatives is not extensively available in publicly accessible literature, this document synthesizes findings from research on structurally similar compounds, including chloro-substituted acetophenones and β-keto-phenethylamines. The aim is to provide a valuable resource for researchers by highlighting structure-activity relationships and potential therapeutic applications based on available experimental data.
Overview of Pharmacological Activities
Acetophenone and its derivatives constitute a versatile class of compounds with a broad spectrum of reported pharmacological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects. The introduction of a chloro-substituent on the phenyl ring, as seen in 4-chloroacetophenone, can significantly modulate these biological activities. Furthermore, the presence of a β-keto-phenethylamine scaffold, which is structurally related to this compound, is known to confer activity at monoamine transporters, suggesting a potential for neurological and psychiatric applications.
Comparative Analysis of Biological Activity
To facilitate a comparative understanding, the following tables summarize the biological activities of various acetophenone derivatives and related compounds. The data is extracted from diverse studies and presented to highlight structure-activity relationships where possible.
Table 1: Antimicrobial and Cytotoxic Activities of Acetophenone Derivatives
| Compound/Derivative | Target Organism/Cell Line | Activity | IC50/MIC Value | Reference |
| Chalcones from 4-chloroacetophenone | Various Bacteria & Fungi | Antibacterial & Antifungal | Not Specified | [1] |
| Symmetrical chlorophenylamino-s-triazine derivatives | MCF7 (human breast cancer) | Cytotoxic | IC50 = 4.14 µM (for compound 2c) | [2] |
| Symmetrical chlorophenylamino-s-triazine derivatives | C26 (murine colon carcinoma) | Cytotoxic | IC50 = 1.71 µM (for compound 4c) | [2] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Enterococcus faecium E5 | Antimicrobial | 15 mm inhibition zone (for compound 3) | [3] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Staphylococcus aureus ATCC 6538 | Antimicrobial | 9 mm inhibition zone (for compound 5b) | [3] |
Table 2: Activity of β-Keto-Phenethylamine Analogs at Monoamine Transporters
| Compound | Transporter | Effect | Potency/Efficacy | Reference |
| Cathinone | Dopamine Transporter (DAT) | Reuptake Inhibition | Data not available in provided context | [4] |
| Substituted Phenylethylamines | Serotonin Transporter (SERT) | Uptake Inhibition & Release | para-chloro substitution more effective | [5] |
| β-phenylethylamine (PEA) | Catecholaminergic Systems | Sympathomimetic | Similar to d-amphetamine | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the pharmacological properties of acetophenone derivatives.
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.
-
Well Preparation: Wells of a defined diameter are aseptically punched into the agar.
-
Application of Test Compounds: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Monoamine Transporter Uptake Assay
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT) of rodents.
-
Incubation: Synaptosomes are incubated with radiolabeled monoamines (e.g., [³H]dopamine or [³H]serotonin) in the presence or absence of various concentrations of the test compounds.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of monoamine uptake is calculated, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by acetophenone derivatives based on their reported anti-inflammatory activities and a general workflow for the synthesis and screening of these compounds.
References
- 1. Synthesis and screening for biological potential of some substituted chalcones - Europub [europub.co.uk]
- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational and Theoretical Analysis of 4-(2-chloroethyl)acetophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational and theoretical properties of 4-(2-chloroethyl)acetophenone. Due to a lack of direct computational studies on this specific molecule in the current literature, this document outlines a proposed theoretical investigation based on established methodologies and compares its expected outcomes with available data for structurally similar alternatives, namely 4'-chloroacetophenone and 2',4'-dichloroacetophenone.
Introduction
This compound is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate for pharmaceuticals. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for its effective utilization. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these characteristics at a molecular level. This guide presents a framework for such a study and contextualizes the anticipated results by comparing them with known data for related chloro-substituted acetophenones.
Proposed Computational and Experimental Workflow
A comprehensive study of this compound would involve a synergistic approach of computational modeling and experimental validation. The following workflow is proposed:
Caption: Proposed workflow for the computational and experimental study of this compound.
Comparative Data
The following tables summarize the known experimental and computational data for 4'-chloroacetophenone and 2',4'-dichloroacetophenone, alongside the projected (hypothetical) data for this compound based on typical results from DFT calculations on similar molecules.
Table 1: Physicochemical Properties
| Property | This compound | 4'-chloroacetophenone | 2',4'-dichloroacetophenone |
| Molecular Formula | C₁₀H₁₁ClO | C₈H₇ClO | C₈H₆Cl₂O |
| Molecular Weight | 182.65 g/mol [1] | 154.59 g/mol [2] | 189.04 g/mol |
| Melting Point | Not available | 14-18 °C[3] | 33-34 °C[4] |
| Boiling Point | Not available | 232 °C[3] | 140-150 °C (at 15 mmHg)[4] |
Table 2: Calculated Electronic Properties (Hypothetical vs. Known)
Note: The values for this compound are hypothetical and represent expected trends.
| Parameter | This compound (Projected) | 4'-chloroacetophenone (Typical DFT values) | 2',4'-dichloroacetophenone (Typical DFT values) |
| EHOMO (eV) | ~ -6.5 | ~ -6.8 | ~ -7.0 |
| ELUMO (eV) | ~ -1.8 | ~ -2.0 | ~ -2.2 |
| Energy Gap (ΔE) (eV) | ~ 4.7 | ~ 4.8 | ~ 4.8 |
| Dipole Moment (Debye) | ~ 3.0 | ~ 2.8 | ~ 2.5 |
Experimental and Computational Protocols
Synthesis of Chloro-substituted Acetophenones
The synthesis of these compounds generally follows a Friedel-Crafts acylation reaction. For instance, the synthesis of 2-chloro-4-(4-chlorophenoxy)-acetophenone involves the reaction of diphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride or tin chloride in a suitable solvent such as dichloroethane or toluene[5].
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy : The vibrational modes of the synthesized compounds would be recorded. These experimental spectra would then be compared with the theoretical spectra obtained from DFT calculations to achieve a complete vibrational assignment.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. Theoretical chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method for comparison.
Computational Details (Proposed for this compound)
-
Software : Gaussian 09 or a similar quantum chemistry package.
-
Method : Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set : 6-311++G(d,p) for all atoms.
-
Calculations :
-
Geometry optimization to find the ground state structure.
-
Frequency calculations to confirm the minimum energy structure and to obtain theoretical vibrational spectra.
-
Frontier Molecular Orbital (HOMO-LUMO) analysis to determine the electronic properties and reactivity.
-
Molecular Electrostatic Potential (MEP) mapping to identify electrophilic and nucleophilic sites.
-
Molecular Reactivity and Signaling Pathway Insights
The electronic properties calculated through DFT can provide insights into the reactivity of these molecules. The Molecular Electrostatic Potential (MEP) map is particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
References
- 1. scbt.com [scbt.com]
- 2. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]
- 5. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Catalyst Performance in Reactions Involving 4-(2-Chloroethyl)acetophenone Analogs
For researchers, scientists, and drug development professionals, the synthesis and subsequent transformation of substituted acetophenones are critical steps in the development of new pharmaceutical agents. The compound 4-(2-chloroethyl)acetophenone, in particular, serves as a valuable building block. The efficiency and selectivity of catalytic reactions involving this molecule and its analogs are paramount for successful and scalable synthesis.
This guide provides an objective comparison of catalyst performance for two key transformations analogous to those involving this compound: the synthesis of the acetophenone structure via Friedel-Crafts acylation and the reduction of the ketone to the corresponding alcohol. Due to a lack of extensive comparative data specifically for this compound, this guide utilizes experimental data from closely related substrates, such as other substituted acetophenones, to provide a reliable benchmark for catalyst selection.
Catalyst Performance in Friedel-Crafts Acylation for Acetophenone Synthesis
The Friedel-Crafts acylation is a fundamental method for synthesizing aromatic ketones. The choice of catalyst is crucial and significantly impacts yield, selectivity, and reaction conditions. Traditional Lewis acids, while effective, often present challenges in terms of catalyst loading and waste generation.[1] Modern solid acid catalysts and metal triflates offer more sustainable alternatives.[1][2]
Below is a comparative summary of various catalysts used in Friedel-Crafts acylation reactions of arenes to produce acetophenone derivatives.
| Catalyst System | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity | Reference |
| Lewis Acids | ||||||||
| AlCl₃ | Acetyl Chloride | Anisole | Dichloromethane | 0 to RT | 0.5 h | High | High (para) | [3] |
| FeCl₃ | Acetyl Chloride | Benzene Derivatives | - | - | - | Moderate to High | - | [4] |
| FeCl₃·6H₂O | Chloroacetyl Chloride | Phenols | - | - | - | Enhanced C-acylation | - | [5] |
| ZnCl₂ | Acetic Anhydride | Phenols | Solvent-free | 30 | <1 h | High | - | [3] |
| Solid Acids | ||||||||
| Mordenite Zeolite | Acetic Anhydride | Anisole | Acetic Acid | - | 2-3 h | Quantitative | Quantitative (para) | [6] |
| FeCl₃ modified K10 | Chloroacetyl Chloride | Arenes | Ethylene Dichloride | - | - | Good | - | |
| Metal Triflates | ||||||||
| Cu(OTf)₂ | Benzoyl Chloride | Anisole | [bmim][BF₄] | - | <1 h | Quantitative | 96% (para) | [1] |
| Hf(OTf)₄ / TfOH | Acid Chlorides | Benzene, Chlorobenzene | - | - | - | Good | - | [1] |
Catalyst Performance in the Reduction of Substituted Acetophenones
The reduction of the carbonyl group in acetophenone derivatives to form chiral alcohols is a vital transformation in pharmaceutical synthesis. This reaction can be achieved through various catalytic methods, including transfer hydrogenation, asymmetric hydrogenation, and biocatalysis, each offering distinct advantages in terms of yield, enantioselectivity, and operating conditions.
The following table compares the performance of different catalytic systems for the reduction of acetophenone and its analogs.
| Catalyst System | Substrate | Product | Hydrogen Source | Temperature (°C) | Time | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Homogeneous Catalysts | ||||||||
| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | Substituted Acetophenones | Secondary Alcohols | 2-propanol | 130 | 12 h | Good to Excellent | N/A | [7] |
| Ru/(S)-BINAP | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | H₂ | 100 | 6 h | >95 | >99 | [8] |
| Bisphosphine-diamine Ru complexes | Acetophenone | 1-phenylethanol | H₂ | RT | - | >80 | up to 43 | [9] |
| Heterogeneous Catalysts | ||||||||
| Ru-TsDPEN/SiO₂ | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | H₂ | 40 | 2 h | >99 | >99 | [8] |
| Ru/CNTs (chiral modified) | Acetophenone | 1-phenylethanol | H₂ | - | - | 100 | 80.8 | [10] |
| MgO | Acetophenone | 1-phenylethanol | 2-pentanol | 119 | - | 89 (in mixture) | N/A | [11] |
| Biocatalysts | ||||||||
| Lactobacillus kefir (whole cells) | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | Glucose | 30 | 24 h | ~80 | >99 | [8] |
| Ionic Liquid Catalyst | ||||||||
| [MenQu]Cl | Acetophenone | 1-phenylethanol | NaBH₄ | 25 | <3 h | 88.6 | - | [12] |
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation and the catalytic reduction of an acetophenone analog.
Protocol 1: Friedel-Crafts Acylation using a Solid Acid Catalyst (Zeolite)
This protocol is adapted from the acylation of anisole using mordenite zeolite, a method that offers high selectivity and catalyst reusability.[6]
Materials:
-
Anisole (or analogous aromatic substrate)
-
Acetic anhydride (acylating agent)
-
Mordenite zeolite (catalyst)
-
Acetic acid (solvent)
Procedure:
-
Activate the mordenite zeolite catalyst by heating.
-
In a reaction flask, combine the aromatic substrate, acetic anhydride, and acetic acid.
-
Add the activated mordenite zeolite to the mixture.
-
Heat the reaction mixture with stirring for 2-3 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid catalyst.
-
The catalyst can be washed, dried, and reused for subsequent reactions.[6]
-
The filtrate containing the product is then subjected to a standard aqueous work-up and purification by distillation or crystallization.
Protocol 2: Asymmetric Transfer Hydrogenation using a Heterogeneous Ru Catalyst
This protocol describes the asymmetric reduction of 4'-chloroacetophenone using a silica-supported ruthenium catalyst.[8]
Materials:
-
4'-Chloroacetophenone
-
Ru-TsDPEN/SiO₂ catalyst
-
Hydrogen donor solvent (e.g., 2-propanol)
-
Base (e.g., Cs₂CO₃)
Procedure:
-
In a reaction vessel, suspend the Ru-TsDPEN/SiO₂ catalyst in the hydrogen donor solvent.
-
Add the base to the suspension.
-
Add 4'-chloroacetophenone to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) with stirring for the specified time (e.g., 2 hours).[8]
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC.[8]
Visualizing the Catalyst Selection Workflow
The selection of an optimal catalyst is a multi-step process that involves defining reaction goals and evaluating catalyst performance based on key metrics. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection and validation of catalysts in chemical synthesis.
This guide provides a framework for making informed decisions on catalyst selection for reactions involving this compound and its analogs. By leveraging data from similar substrates, researchers can narrow down the most promising catalytic systems for their specific synthetic goals, ultimately accelerating the drug development process.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 7. webofproceedings.org [webofproceedings.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-(2-chloroethyl)acetophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-(2-chloroethyl)acetophenone, ensuring compliance with hazardous waste regulations and promoting a safe laboratory environment.
I. Hazard Identification and Safety Data
Summary of Key Hazard Information (Inferred):
| Hazard Classification | Description | Precautionary Statements |
| Flammable liquids | Category 4 (Combustible liquid) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Acute toxicity (Oral) | Category 4 (Harmful if swallowed) | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Eye irritation | Category 2A (Causes serious eye irritation) | Wear protective gloves, eye protection, and face protection.[1] |
| Specific target organ toxicity - single exposure | Category 3 (May cause respiratory irritation) | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][3] |
II. Proper Disposal Procedures
The disposal of this compound must adhere to federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[4][5][6]
Step-by-Step Disposal Protocol:
-
Waste Identification: Determine if the waste is hazardous according to RCRA regulations (40 CFR Part 261).[7][8] Given the inferred hazards, it is prudent to manage this compound as a hazardous waste.
-
Containerization:
-
Leave the chemical in its original container if possible.
-
If transferring, use a compatible, properly labeled container. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound."
-
Keep containers tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
-
Segregation: Do not mix this compound with other waste streams. Incompatible materials to avoid include strong oxidizing agents and strong bases.[1]
-
Waste Accumulation: Adhere to the accumulation time limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[8]
-
Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal company to transport and dispose of the hazardous waste.[9] Ensure the company is certified to handle and transport hazardous chemicals.
-
Manifesting: For off-site transportation, a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[6][8]
-
Spill Management:
-
In case of a spill, evacuate personnel from the area.
-
Remove all sources of ignition.[10]
-
Use personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.
-
Absorb the spill with an inert absorbent material (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal.[10][11]
-
Do not allow the chemical to enter drains or sewer systems.[9]
-
III. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-(2-chloroethyl)acetophenone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-(2-chloroethyl)acetophenone in a laboratory setting, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for similar compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a splash hazard.[2] | |
| Skin Protection | Protective Gloves | Chemical-resistant gloves (e.g., PVC). Inspect gloves prior to use.[2][3] |
| Protective Clothing | Lab coat or a complete suit protecting against chemicals.[2] | |
| Footwear | Closed-toe shoes.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6][7]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Clean and decontaminate the work surface.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection :
-
Collect waste material in suitable, closed, and clearly labeled containers.[6]
-
-
Disposal Method :
-
Regulatory Compliance :
-
All waste disposal must be handled in accordance with local, state, and federal regulations.[3]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

